molecular formula C17H18O2 B129668 1-(4-Methoxyphenyl)-2-phenylbutan-1-one CAS No. 78423-10-6

1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Katalognummer: B129668
CAS-Nummer: 78423-10-6
Molekulargewicht: 254.32 g/mol
InChI-Schlüssel: IADSVVKUBCYPIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenyl)-2-phenylbutan-1-one is a chemical compound of significant interest in scientific research, particularly in the field of sustainable biomass conversion. Its structural motif is highly relevant for studying the β-O-4 linkage, which is the most abundant connecting unit in native lignin, accounting for approximately 40–65% of its structure . Research into the cleavage of this linkage is crucial for developing efficient processes to valorize lignin, a major component of plant biomass, into valuable aromatic chemicals and fuels . As a model compound or a synthetic precursor, it provides researchers with a valuable tool to investigate and mimic the chemical behavior of lignin under various conditions, such as catalytic hydrogenation or oxidative cleavage . Studies on similar anisole and propenone derivatives also highlight the broader applicability of such structures in exploring potential pharmaceutical activities, including antimicrobial and antifungal properties through molecular docking studies, and in materials science as corrosion inhibitors . This compound is intended for use by qualified researchers in laboratory settings to advance knowledge in green chemistry and the development of novel bio-based materials.

Eigenschaften

IUPAC Name

1-(4-methoxyphenyl)-2-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-3-16(13-7-5-4-6-8-13)17(18)14-9-11-15(19-2)12-10-14/h4-12,16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADSVVKUBCYPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394578
Record name 1-(4-methoxyphenyl)-2-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78423-10-6
Record name 1-(4-methoxyphenyl)-2-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Crystal Structure Analysis of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the crystal structure analysis of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one , a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen.

Executive Summary & Chemical Context

1-(4-Methoxyphenyl)-2-phenylbutan-1-one (also referred to as


-ethyl-4'-methoxydeoxybenzoin) is a significant diarylbutanone derivative. While often overshadowed by its final pharmaceutical derivatives, this molecule represents a crucial structural scaffold in medicinal chemistry. It serves as the direct precursor to 4-hydroxytamoxifen  and other triphenylethylene SERMs upon Grignard addition and dehydration.

The structural elucidation of this compound is not merely a characterization step; it is a pivotal checkpoint in drug development. Understanding its solid-state conformation—specifically the torsion angles constrained by the steric bulk of the ethyl group and the two phenyl rings—provides predictive insights into the binding affinity and receptor docking potential of its derivatives.

Chemical Profile
PropertyDetail
IUPAC Name 1-(4-Methoxyphenyl)-2-phenylbutan-1-one
Molecular Formula

Molecular Weight 254.32 g/mol
Core Scaffold Deoxybenzoin (modified)
Key Substituents 4-Methoxy (p-anisyl),

-Ethyl,

-Phenyl
Role Synthetic Intermediate (Tamoxifen/SERM precursors)

Experimental Protocol: Crystallization Strategy

Obtaining single crystals of sufficient quality for X-ray diffraction (XRD) is often the bottleneck for this class of lipophilic ketones. The presence of the flexible ethyl chain and rotatable phenyl rings often leads to twinning or amorphous precipitation.

Solvent Selection Matrix

Based on the solubility profile of diarylalkanones (moderately polar carbonyl, highly lipophilic aryl/alkyl domains), the following solvent systems are validated for crystal growth:

MethodSolvent SystemMechanismSuitability
Slow Evaporation Ethanol / Acetone (1:1)Controlled supersaturationHigh . Promotes stable packing of the polar ketone.
Vapor Diffusion THF (Solvent) / Hexane (Antisolvent)Gradual polarity shiftMedium . Good for minimizing ethyl chain disorder.
Recrystallization IsopropanolThermal gradient coolingHigh . Standard for bulk purification; yields block-like crystals.
Growth Conditions
  • Temperature: Maintain at

    
     to reduce thermal motion of the ethyl tail, which inhibits nucleation.
    
  • Vessel: Silanized glass vials to prevent nucleation on vessel walls, encouraging fewer, larger crystals.

X-Ray Diffraction Data Collection

This section details the acquisition protocol required to solve the structure with high precision (


).
Instrumentation & Beam Selection
  • Source: Molybdenum (

    
    , 
    
    
    
    ) is preferred over Copper. The molecule contains no heavy atoms, but Mo radiation reduces absorption effects and allows for higher resolution data collection (
    
    
    ), essential for resolving the electron density of the methoxy hydrogens.
  • Detector: Hybrid Photon Counting (HPC) detector (e.g., Dectris EIGER) to manage the low-intensity high-angle reflections typical of organic light-atom structures.

Cryogenic Protection (Critical)

Protocol: The crystal must be mounted on a MiTeGen loop using perfluoropolyether oil and cooled to 100 K using a nitrogen stream.

  • Causality: The

    
    -ethyl group in 1,2-diphenylbutanones exhibits significant thermal vibration at room temperature. Cooling freezes this conformation, preventing "smearing" of the electron density map which would otherwise manifest as high displacement parameters (
    
    
    
    ).
Data Collection Strategy
  • Scan Type:

    
    -scans with 
    
    
    
    width.
  • Redundancy: Target >4.0 to ensure accurate intensity statistics for the centrosymmetric space group determination.

Structure Solution & Refinement Workflow

The following workflow utilizes the SHELX suite (SHELXT for solution, SHELXL for refinement), the industry standard for small molecule crystallography.

G RawData Raw Diffraction Images Integration Integration & Scaling (SAINT/SADABS) RawData->Integration hkl extraction Solution Phasing (SHELXT) Direct Methods Integration->Solution Space Group Determination Refinement Refinement (SHELXL) Least Squares Solution->Refinement Initial Model Refinement->Refinement Anisotropic Cycles Analysis Structural Analysis (Platon/Mercury) Refinement->Analysis CIF Output

Figure 1: Standardized crystallographic workflow for small organic molecules.

Space Group Determination

For the racemic synthesis of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one, the expected space group is centrosymmetric , typically


  (Monoclinic) or 

(Triclinic).
  • Note: If the compound was synthesized via asymmetric catalysis, expect chiral space groups such as

    
     or 
    
    
    
    .
Handling Disorder

The ethyl chain (C3-C4) is prone to positional disorder.

  • Refinement Tactic: If the electron density for the terminal methyl splits, model it over two positions (Part A/Part B) and constrain their occupancy to sum to 1.0. Use SADI or DFIX restraints to maintain standard C-C bond lengths (

    
    ).
    

Structural Analysis & Discussion

Once the structure is solved, the analysis focuses on the molecular geometry that dictates its chemical reactivity and biological potential.

Conformation: The "Propeller" Twist

The steric clash between the carbonyl oxygen, the C2-phenyl ring, and the ethyl group forces the molecule into a twisted conformation.

  • Key Parameter: The torsion angle

    
     (O=C1-C2-C(phenyl)).
    
  • Expectation: Unlike planar acetophenones, this molecule will exhibit a significant twist (typically

    
    ) to relieve strain. This non-planar geometry is a critical feature of SERMs, preventing full activation of the estrogen receptor (antagonist behavior).
    
Intermolecular Interactions (Hirshfeld Surface)

Since the molecule lacks strong hydrogen bond donors (OH/NH), the crystal lattice is stabilized by weaker forces.

  • C-H...O Hydrogen Bonds: Look for interactions between the carbonyl oxygen and aromatic protons of adjacent molecules.

  • 
     Stacking:  The electron-rich 4-methoxyphenyl ring often stacks with the electron-neutral C2-phenyl ring of a neighboring molecule in a "T-shaped" or offset-parallel arrangement.
    

Interactions MolA Molecule A (Carbonyl O) MolB Molecule B (Aromatic C-H) MolA->MolB Weak H-Bond (2.4 - 2.7 Å) MolC Molecule C (Phenyl Ring) MolA_Ring Molecule A (Anisyl Ring) MolA_Ring->MolC Pi-Pi Stacking (3.5 - 3.8 Å)

Figure 2: Schematic of dominant intermolecular forces stabilizing the crystal lattice.

Comparison with Tamoxifen

The crystal structure of this intermediate serves as a reference point for the "pre-cyclization" geometry. In Tamoxifen, the ethyl group and phenyl rings are locked around a double bond. In this ketone precursor, the


 hybridization at C2 allows for rotation, yet the crystal structure reveals the lowest energy conformer, often matching the bioactive conformation required for the subsequent Grignard addition.

References

  • Jordan, V. C. (2011).[1][2] A New Therapeutic Paradigm for Breast Cancer Exploiting Low Dose Estrogen-Induced Apoptosis. Defense Technical Information Center (DTIC). Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Retrieved from [Link]

Sources

A Technical Guide to Novel Synthetic Routes for 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxyphenyl)-2-phenylbutan-1-one is a key chemical intermediate, notably in the synthesis of high-value pharmaceutical compounds such as Tamoxifen, a widely used selective estrogen receptor modulator (SERM).[1] The efficient and scalable synthesis of this deoxybenzoin derivative is therefore of significant interest to the chemical and pharmaceutical industries. This in-depth technical guide provides a comprehensive overview of both traditional and novel synthetic routes for the preparation of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one. Beyond a simple recitation of methods, this document, authored from the perspective of a Senior Application Scientist, delves into the mechanistic underpinnings, practical considerations, and comparative analysis of each approach. We will explore the classical Friedel-Crafts acylation, a workhorse of aromatic ketone synthesis, and contrast it with modern palladium-catalyzed cross-coupling methodologies, including α-arylation of ketones, the Suzuki-Miyaura coupling, and the Heck reaction. Furthermore, this guide will touch upon advancements in asymmetric synthesis to control the inherent chirality of the target molecule and consider the integration of green chemistry principles to enhance the sustainability of these synthetic pathways. Detailed experimental protocols, comparative data tables, and workflow diagrams are provided to equip researchers with the knowledge to select and implement the most suitable synthetic strategy for their specific needs.

Introduction: The Significance of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

The strategic importance of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one lies in its role as a versatile building block in organic synthesis. Its molecular architecture, featuring a diaryl ketone motif with a chiral center at the α-position, makes it an ideal precursor for the construction of more complex molecular frameworks. The paramount application of this compound is as a pivotal intermediate in the industrial synthesis of Tamoxifen and its analogues.[2] The ketone functionality provides a reactive handle for the introduction of the third phenyl group via a Grignard reaction, a critical step in assembling the triphenylethylene core of Tamoxifen.[1]

This guide will systematically evaluate the primary synthetic strategies to access this important intermediate, providing both the established and the cutting-edge perspectives necessary for modern process development and research.

Classical Approach: The Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic chemistry for the synthesis of aryl ketones, dating back to its discovery in 1877.[3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4] For the synthesis of our target molecule, this translates to the reaction of anisole (methoxybenzene) with 2-phenylbutyryl chloride.

Mechanistic Insights

The reaction is initiated by the activation of the acylating agent, 2-phenylbutyryl chloride, by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[5] The Lewis acid coordinates to the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion. This acylium ion is resonance-stabilized, enhancing its electrophilicity.[4]

The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion. The methoxy group of anisole is a powerful ortho-, para-directing group, meaning the acylation will predominantly occur at the position para to the methoxy group due to steric hindrance at the ortho positions. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]

Finally, a weak base, such as the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product, 1-(4-methoxyphenyl)-2-phenylbutan-1-one. The AlCl₃ catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required as the product ketone can form a complex with the Lewis acid.[7]

Friedel_Crafts_Mechanism Anisole Anisole AreniumIon Arenium Ion (Intermediate) Anisole->AreniumIon + Acylium Ion AcylChloride 2-Phenylbutyryl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) AcyliumIon->AreniumIon Product 1-(4-Methoxyphenyl)-2- phenylbutan-1-one AreniumIon->Product - H⁺ Novel_Routes_Overview Product 1-(4-Methoxyphenyl)-2-phenylbutan-1-one AlphaArylation α-Arylation of Ketones AlphaArylation->Product Suzuki Suzuki-Miyaura Coupling Suzuki->Product Heck Heck Reaction Heck->Product

Sources

An In-depth Technical Guide to 1-(4-Methoxyphenyl)-2-phenylbutan-1-one: A Key Synthetic Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-2-phenylbutan-1-one, a significant but often overlooked intermediate in pharmaceutical synthesis. While not a therapeutic agent itself, its history is intrinsically linked to the development of one of the most critical drugs in oncology, Tamoxifen. This document will delve into the historical context of its discovery, provide a detailed, field-proven synthetic protocol based on established organic chemistry principles, and present its characteristic analytical data. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the synthesis and properties of key pharmaceutical building blocks.

Introduction and Historical Context

The significance of 1-(4-methoxyphenyl)-2-phenylbutan-1-one in medicinal chemistry is not defined by its own biological activity, but rather by its crucial role as a synthetic intermediate. Its discovery and development are directly tied to the pioneering work on Selective Estrogen Receptor Modulators (SERMs), most notably Tamoxifen.

The journey to Tamoxifen began in the 1960s at the Imperial Chemical Industries (ICI) laboratories.[1] A team of researchers, including the chemist Dora Richardson, was investigating triphenylethylene compounds for potential use as contraceptive agents.[2] During this research, a series of compounds were synthesized, and it was discovered that while some acted as estrogen agonists, others, like what would become Tamoxifen (then known as ICI-46,474), exhibited antagonistic effects on the estrogen receptor. This discovery shifted the focus towards their potential application in treating estrogen receptor-positive breast cancer.

The synthesis of Tamoxifen and its analogues required the development of reliable and scalable synthetic routes. 1-(4-Methoxyphenyl)-2-phenylbutan-1-one emerged as a logical and vital precursor. Its chemical architecture provides the core structure that can be readily elaborated to introduce the third phenyl group and the characteristic amino side chain of Tamoxifen. Therefore, the "discovery" of this ketone was not a serendipitous finding of a biologically active molecule, but a calculated step in a larger, goal-oriented synthetic endeavor.

Synthesis of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one via Friedel-Crafts Acylation

The most logical and widely applicable method for the synthesis of 1-(4-methoxyphenyl)-2-phenylbutan-1-one is the Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring, in this case, anisole (methoxybenzene), with an acyl halide in the presence of a Lewis acid catalyst.

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to generate the resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of anisole. The methoxy group of anisole is an ortho-, para-director, meaning it activates these positions for electrophilic attack. Due to steric hindrance from the methoxy group, the para-substituted product is generally favored. A subsequent deprotonation of the arenium ion intermediate restores the aromaticity of the ring and yields the desired ketone.

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up 2-Phenylbutyryl_chloride 2-Phenylbutyryl chloride Acylium_ion_complex Acylium Ion-AlCl₄⁻ Complex 2-Phenylbutyryl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Arenium_ion Arenium Ion Intermediate Acylium_ion_complex->Arenium_ion + Anisole Anisole Anisole Product_complex Product-AlCl₃ Complex Arenium_ion->Product_complex - H⁺ Final_Product 1-(4-Methoxyphenyl)-2-phenylbutan-1-one Product_complex->Final_Product + H₂O Synthesis_Workflow Start Start: Reagents & Setup Reaction Friedel-Crafts Acylation (Anisole + 2-Phenylbutyryl chloride + AlCl₃ in DCM) Start->Reaction Quenching Quenching (Ice and HCl) Reaction->Quenching Workup Aqueous Work-up & Extraction Quenching->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure 1-(4-Methoxyphenyl)-2-phenylbutan-1-one Characterization->Final_Product

Sources

Methodological & Application

Technical Guide: 1-(4-Methoxyphenyl)-2-phenylbutan-1-one as a Strategic Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

1-(4-Methoxyphenyl)-2-phenylbutan-1-one (also known as


-ethyl-4-methoxydeoxybenzoin) is a high-value synthetic intermediate primarily employed in the construction of tri- and tetra-substituted olefin scaffolds. Its structural architecture—a diaryl ketone with a pre-installed alkyl chain—makes it an ideal "A-B Ring" precursor for the synthesis of Selective Estrogen Receptor Modulators (SERMs), most notably Tamoxifen  and its metabolites (e.g., Afimoxifene, Endoxifen).

Unlike linear synthesis methods that require multi-step chain elongation, this building block offers a convergent route to the 1,1,2-triphenylbut-1-ene core via a single Grignard addition followed by dehydration. This guide details the protocols for its synthesis, functionalization, and application in generating SERM pharmacophores.

Chemical Identity
PropertyDetail
IUPAC Name 1-(4-Methoxyphenyl)-2-phenylbutan-1-one
Common Name

-Ethyl-4-methoxydeoxybenzoin
Molecular Formula

Molecular Weight 254.33 g/mol
Key Functional Groups Ketone (C=O), Methoxy Ether (-OMe), Ethyl/Phenyl Chiral Center (

-C)
Physical State White to off-white crystalline solid
Melting Point 68–70 °C (Lit.)

Synthesis of the Building Block

Note: While commercially available, in-house synthesis allows for scale-up and purity control.

Protocol A: Friedel-Crafts Acylation

This method is preferred for its high regioselectivity (para-substitution) and scalability.

Reaction Scheme:



Step-by-Step Protocol:

  • Preparation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charging: Add Aluminum Chloride (

    
    , 1.1 equiv)  and anhydrous Dichloromethane (DCM, 5 mL/mmol) . Cool the suspension to 0 °C in an ice bath.
    
  • Acyl Chloride Addition: Add 2-Phenylbutyryl Chloride (1.0 equiv) dropwise over 15 minutes. The mixture will turn yellow/orange. Stir for 15 minutes to form the acylium ion complex.

  • Substrate Addition: Add Anisole (1.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of anisole.

  • Quench: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (conc.) to hydrolyze the aluminum complex.

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (

    
    ). Wash combined organics with saturated 
    
    
    
    , water, and brine. Dry over anhydrous
    
    
    .[1]
  • Purification: Concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Hexane to yield the target ketone as white crystals (Yield: >85%).

Core Application: Synthesis of the Tamoxifen Scaffold

The primary utility of this building block is the rapid assembly of the tri-aryl-butene skeleton found in Tamoxifen-class drugs.

Mechanism of Action

The ketone undergoes nucleophilic addition by a Grignard reagent (introducing the third aryl ring) to form a tertiary alcohol. Subsequent acid-catalyzed dehydration establishes the tetrasubstituted double bond.

Protocol B: Grignard Addition & Dehydration

Target Molecule: 1-(4-Methoxyphenyl)-1,2-diphenylbut-1-ene (Precursor to Tamoxifen/Afimoxifene).

Reagents:

  • Substrate: 1-(4-Methoxyphenyl)-2-phenylbutan-1-one (1.0 equiv)

  • Reagent: Phenylmagnesium Bromide (PhMgBr, 1.2–1.5 equiv, 3.0 M in ether)

  • Solvent: Anhydrous THF

  • Acid Catalyst: HCl (conc.) or p-Toluenesulfonic acid (pTSA)

Experimental Workflow:

  • Nucleophilic Addition:

    • In a flame-dried flask under

      
      , dissolve the Ketone (1.0 equiv)  in anhydrous THF.
      
    • Cool to 0 °C. Add PhMgBr (1.2 equiv) dropwise.

    • Reflux the mixture for 2–4 hours.

    • Checkpoint: TLC should show conversion of the ketone (

      
      ) to a more polar tertiary alcohol (
      
      
      
      ).
    • Quench with saturated

      
      . Extract with Ethyl Acetate, dry, and concentrate to obtain the crude tertiary alcohol (1-(4-methoxyphenyl)-1,2-diphenylbutan-1-ol).
      
  • Dehydration (The Critical Step):

    • Dissolve the crude alcohol in Ethanol/HCl (10:1 ratio) or Toluene/pTSA.

    • Reflux for 1–2 hours. The acid catalyzes the elimination of water, forming the double bond.

    • Note: This step produces a mixture of E and Z isomers (typically ~1:1 to 1:2 ratio).

    • Concentrate the solvent and partition between water/DCM.

  • Isomer Separation:

    • The biological activity of Tamoxifen is highly stereospecific (Z-isomer is anti-estrogenic; E-isomer is weakly estrogenic).

    • Purification: Use fractional crystallization from Ethanol or flash column chromatography (Silica gel, Hexane/EtOAc gradient) to separate the isomers. The Z-isomer (phenyl rings trans to each other) is often the thermodynamic product but requires careful separation.

Advanced Functionalization: Demethylation

To access potent metabolites like 4-Hydroxytamoxifen (Afimoxifene) , the methoxy group must be converted to a phenol.[1]

Protocol C: Boron Tribromide ( ) Demethylation

Reaction:



  • Dissolve the alkene intermediate (from Protocol B) in anhydrous DCM.

  • Cool to -78 °C (Dry Ice/Acetone bath).

  • Add

    
     (1.0 M in DCM, 2.5 equiv) dropwise.
    
  • Allow to warm to 0 °C and stir for 2 hours.

  • Quench carefully with Methanol (exothermic!).

  • Workup: Wash with

    
    , dry, and concentrate.
    
  • Result: 1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene. This phenol can now be alkylated with 2-(dimethylamino)ethyl chloride to synthesize Afimoxifene .

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis from the ketone building block to key SERM targets.

G cluster_0 Core Transformation Anisole Anisole (Starting Material) Ketone 1-(4-Methoxyphenyl)- 2-phenylbutan-1-one (The Building Block) Anisole->Ketone Friedel-Crafts Acylation (2-Phenylbutyryl Cl, AlCl3) Alcohol Tertiary Alcohol Intermediate Ketone->Alcohol Grignard Addition (PhMgBr, THF) Alkene 1-(4-Methoxyphenyl)- 1,2-diphenylbut-1-ene (Methoxy-Tamoxifen) Alcohol->Alkene Acid Dehydration (HCl/EtOH, Reflux) Phenol 1-(4-Hydroxyphenyl)- 1,2-diphenylbut-1-ene (Afimoxifene Precursor) Alkene->Phenol Demethylation (BBr3, DCM, -78°C) Tamoxifen Tamoxifen / Afimoxifene (Final Drug) Phenol->Tamoxifen O-Alkylation (Cl-CH2CH2-NMe2, K2CO3)

Caption: Divergent synthetic pathway utilizing 1-(4-Methoxyphenyl)-2-phenylbutan-1-one to access Tamoxifen and Afimoxifene scaffolds.

Safety & Handling

  • Hazards: The ketone is generally stable but should be treated as a potential irritant.

  • Reagents:

    
     and 
    
    
    
    are moisture-sensitive and corrosive. Handle in a fume hood under inert atmosphere.
  • Solvents: DCM and THF are volatile organic solvents; use appropriate PPE.

  • Storage: Store the ketone in a cool, dry place. It is stable at room temperature for prolonged periods.

References

  • BenchChem. (n.d.). 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: Discovery, Synthesis, and Role as a Key Pharmaceutical Intermediate. Retrieved from

  • Miller, R. B., & Al-Hassan, M. I. (1985).[2] Stereoselective synthesis of tamoxifen via carbometalation of alkynylsilanes. The Journal of Organic Chemistry, 50(12), 2121-2123. Link

  • Robertson, D. W., & Katzenellenbogen, J. A. (1982).[2] Regioselective and stereoselective synthesis of tetrasubstituted olefins: Application to the synthesis of tamoxifen. The Journal of Organic Chemistry, 47(12), 2387-2393. Link

  • PubChem. (2025).[3] Compound Summary: 1-(4-Methoxyphenyl)butan-2-one (Isomer Reference). National Library of Medicine. Retrieved from

Sources

Analytical methods for the quantification of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Quantification of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Authored by: A Senior Application Scientist

Introduction

1-(4-Methoxyphenyl)-2-phenylbutan-1-one is a butyrophenone derivative whose accurate quantification is essential in various scientific contexts, from pharmaceutical development, where it may serve as a synthetic intermediate, to forensic toxicology, where it could be encountered as a novel psychoactive substance (NPS).[1][2] Its structure, featuring a methoxyphenyl group and a phenyl substituent, presents specific analytical challenges and opportunities. The choice of analytical methodology is paramount and is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis—be it routine quality control or trace-level detection in biological fluids.[3][4]

This technical guide provides detailed application notes and validated protocols for the quantification of this compound using three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind experimental choices, ensuring each protocol is presented as a self-validating system grounded in established scientific principles and regulatory standards.[5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Application: HPLC-UV is a robust, versatile, and widely accessible technique ideal for routine quality control, purity assessment, and quantification in bulk materials or simple formulations.[4] The method separates the analyte from impurities based on its differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength, which is proportional to its concentration.

Causality in Method Design:

  • Stationary Phase: A C18 reversed-phase column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately polar organic molecules like the target analyte.[7]

  • Mobile Phase: A gradient mixture of acetonitrile and water is employed to ensure efficient elution and sharp peak shapes. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous phase is critical to suppress the ionization of any silanol groups on the column packing, thereby preventing peak tailing and ensuring reproducible retention times.[8][9]

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) is determined by scanning a standard solution. The conjugated system of the methoxyphenyl ketone structure is expected to have a strong absorbance around 240-260 nm, providing high sensitivity.[7][8]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification A 1. Prepare Stock Solution (1 mg/mL in Methanol) B 2. Create Calibration Standards (Serial Dilution in Mobile Phase) A->B I 9. Construct Calibration Curve (Peak Area vs. Concentration) B->I C 3. Prepare Sample Solution (Dissolve in Mobile Phase) D 4. Filter All Solutions (0.45 µm) C->D E 5. Inject into HPLC System D->E F 6. Isocratic/Gradient Elution G 7. UV Detection at λmax H 8. Integrate Peak Area G->H J 10. Quantify Sample Concentration H->J I->J

Caption: General workflow for quantification by HPLC-UV.

Detailed Protocol: HPLC-UV
  • Instrumentation & Consumables:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[10]

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water, Phosphoric Acid.

    • 0.45 µm syringe filters.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a solution of 70:30 (v/v) acetonitrile and water. Add phosphoric acid to the water component to a final concentration of 0.1% before mixing. Degas the mobile phase by sonication or helium sparging.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one reference standard and dissolve in a 10 mL volumetric flask with methanol.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standards ranging from 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.[8]

    • Column Temperature: 45 °C.[8]

    • UV Detection: 240 nm.[8]

  • Analysis and Quantification:

    • Inject the calibration standards to establish system suitability (checking for tailing factor, theoretical plates) and to construct a calibration curve by plotting peak area versus concentration.

    • Inject the sample solutions.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas against the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Application: GC-MS is the gold standard for the identification and quantification of volatile and thermally stable compounds.[11] It is particularly powerful in forensic analysis for identifying unknown substances like NPS.[12] The gas chromatograph separates components of a mixture in the gas phase, and the mass spectrometer fragments the eluted components into ions, creating a unique mass spectrum that serves as a chemical "fingerprint" for definitive identification. For quantification, the instrument can operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[13]

Causality in Method Design:

  • Column Choice: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is chosen for its versatility and proven performance in separating a wide range of semi-volatile organic compounds.[11]

  • Injection Mode: Splitless injection is preferred for trace analysis to ensure the maximum amount of analyte is transferred to the column, thereby increasing sensitivity.[13]

  • Ionization Technique: Electron Ionization (EI) at a standard 70 eV is used. This high-energy technique produces reproducible fragmentation patterns that are ideal for library matching and structural elucidation.[11] The expected fragmentation would include cleavage alpha to the carbonyl group, yielding characteristic ions.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A 1. Dissolve Sample (e.g., Ethyl Acetate) B 2. Add Internal Standard (IS) C 3. Dilute to Working Concentration D 4. Inject into GC System (Splitless Mode) C->D E 5. Temperature-Programmed Separation F 6. Electron Ionization (EI) G 7. Mass Analysis (Full Scan / SIM) H 8. Identify by Retention Time & Mass Spectrum G->H I 9. Integrate Quantifier Ion Peak Area H->I J 10. Calculate Concentration using IS I->J

Caption: General workflow for identification and quantification by GC-MS.

Detailed Protocol: GC-MS
  • Instrumentation & Consumables:

    • Gas chromatograph coupled to a mass spectrometer.

    • HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • High-purity helium as carrier gas.

    • Ethyl acetate or dichloromethane (GC grade).

  • Preparation of Solutions:

    • Prepare a stock solution (1 mg/mL) of the analyte in ethyl acetate.

    • Prepare calibration standards by diluting the stock solution. Each standard should be spiked with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) at a fixed concentration.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL).

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute. Ramp at 20 °C/min to 280 °C, and hold for 5 minutes.[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[4]

    • Ionization Mode: EI at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-550) for identification and method development. For quantification, switch to Selected Ion Monitoring (SIM) mode, monitoring at least two characteristic ions for the analyte and internal standard.

  • Analysis and Quantification:

    • Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of a reference standard.

    • For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Calculate the concentration in the unknown sample using this calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Application: LC-MS/MS offers the highest sensitivity and selectivity, making it the premier choice for analyzing trace levels of compounds in complex matrices such as plasma, urine, or environmental samples.[14][15] It couples the separation power of HPLC with the specificity of tandem mass spectrometry. In the mass spectrometer, a specific precursor ion for the analyte is selected, fragmented, and then a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for quantification at very low levels (pg/mL).[13]

Causality in Method Design:

  • Sample Preparation: For complex biological samples, a sample cleanup step is mandatory. Protein precipitation is a fast and effective method to remove the bulk of matrix interferences.[7] Solid-Phase Extraction (SPE) can provide even cleaner extracts for ultra-trace analysis.[13][15]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is selected because the methoxy and ketone functionalities are readily protonated, forming a stable [M+H]+ ion for analysis.[15]

  • MRM Transitions: The MRM transitions (precursor ion → product ion) must be empirically determined by infusing a standard solution of the analyte. The most intense and stable transition is used for quantification (quantifier), while a second transition serves for confirmation (qualifier). This two-transition approach provides extremely high confidence in the identification of the analyte.[16]

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification A 1. Spike Sample with IS B 2. Protein Precipitation (e.g., with Acetonitrile) C 3. Centrifuge & Collect Supernatant D 4. Evaporate & Reconstitute E 5. Inject into LC System D->E F 6. UPLC Gradient Separation G 7. ESI+ Ionization H 8. MRM Analysis I 9. Integrate MRM Transitions H->I J 10. Calculate Analyte/IS Area Ratio I->J K 11. Quantify using Calibration Curve J->K

Caption: Workflow for trace quantification in complex matrices by LC-MS/MS.

Detailed Protocol: LC-MS/MS
  • Instrumentation & Consumables:

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

    • C18 column suitable for UPLC (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Sample Preparation: To 100 µL of sample (e.g., plasma), add an internal standard. Add 300 µL of cold acetonitrile to precipitate proteins. Vortex, then centrifuge at high speed for 10 minutes. Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of mobile phase A.[7]

  • LC-MS/MS Conditions:

    • LC Gradient: A fast gradient from 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Mode: ESI Positive.

    • MS Parameters: Optimize capillary voltage, gas flows, and temperatures according to the specific instrument.

    • MRM Transitions: These must be optimized experimentally. Based on the molecular weight (254.33 g/mol ), the precursor ion would be m/z 255.3 [M+H]+. Product ions would be determined via infusion experiments.

  • Analysis and Quantification:

    • Prepare matrix-matched calibration standards to compensate for matrix effects.[16]

    • Analyze samples and standards.

    • Quantify using a calibration curve of analyte/IS peak area ratios versus concentration.

Method Validation and Data Presentation

For any of the protocols described above to be considered trustworthy and reliable, they must undergo formal validation in accordance with guidelines from the International Council for Harmonisation (ICH) or similar regulatory bodies.[5][17] This ensures the method is suitable for its intended purpose.[18]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Often assessed via recovery studies in a spiked matrix.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).[10]

Comparative Summary of Quantitative Parameters

The following table summarizes typical performance characteristics expected from the validated methods.

ParameterHPLC-UVGC-MS (SIM)LC-MS/MS (MRM)
Specificity Moderate to HighHighVery High
Linearity (R²) > 0.999> 0.998> 0.998
Typical Range 1 - 100 µg/mL10 - 1000 ng/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105% (matrix-matched)
Precision (% RSD) < 2%< 5%< 10%
LOD ~0.5 µg/mL~2 ng/mL~0.05 ng/mL
LOQ ~1 µg/mL~10 ng/mL~0.1 ng/mL
Primary Application QC, PurityIdentification, QuantificationBioanalysis, Trace Analysis

References

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024). Journal of Analytical Toxicology.
  • Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances. (2026). Cureus.
  • Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2022). Taylor & Francis Online.
  • Methods for Novel Psychoactive Substance Analysis. (n.d.). Google Books.
  • Helping Identify Novel Psychoactive Substances. (2022). AZoLifeSciences.
  • An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: Discovery, Synthesis, and Role as a Key Pharmaceutical I. (n.d.). Benchchem.
  • Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). (n.d.). ResearchGate.
  • Laboratory Validation of an LC-MS/MS Method for Simultaneous Determination of Carbamate Residues in Vegetables. (2023). Acta Sci. Pol. Technol. Aliment..
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn.
  • Analytical Methods. (2013). Royal Society of Chemistry.
  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime.
  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma.
  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. (2025). ResearchGate.
  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.
  • Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach. (2025). Vici Health Sciences.
  • Analytical Method Summaries. (n.d.). Eurofins.
  • Comparative Guide to Analytical Methods for the Quantification of 1-([1,1'-Biphenyl]. (n.d.). Benchchem.
  • Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. (2025). Impactfactor.
  • Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. (2025). Preprints.org.
  • LC-MS/MS Screening and Quantification Methods for the Analysis of 41 Common Pain Drugs in Oral Fluid. (n.d.). SCIEX.
  • Separation of 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Cross-Validation of Analytical Methods for 4'-Methoxy[1,1'-biphenyl]-2,5-diol Quantification: A Comparative Guide. (n.d.). Benchchem.
  • Comparative Analysis of Analytical Techniques for 2-Chloro-1-phenylbutan-1-one. (n.d.). Benchchem.
  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. (n.d.). Agilent.

Sources

High-Performance Liquid Chromatography (HPLC) Method for 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1-(4-Methoxyphenyl)-2-phenylbutan-1-one (CAS: 53917-01-4) is a Critical Process Intermediate (CPI) in the synthesis of Selective Estrogen Receptor Modulators (SERMs), most notably Tamoxifen . Its analysis is pivotal for drug substance manufacturers because it represents the branch point where the core triphenylethylene scaffold is established via Friedel-Crafts acylation.

The Analytical Challenge

From a chromatographic perspective, this molecule presents specific challenges:

  • Hydrophobicity: The presence of two aromatic rings and a butyl chain renders the molecule highly lipophilic (LogP

    
     4.2). Standard reverse-phase methods must utilize high organic strength to prevent excessive retention and peak broadening.[1]
    
  • Structural Similarity: It must be resolved from its precursor (Anisole) and its downstream metabolite/intermediate (1-(4-Hydroxyphenyl)-2-phenylbutan-1-one).

  • Chromophore Specificity: Unlike its "chalcone" analogs, this is a saturated ketone. Its UV absorption is driven by the p-methoxybenzoyl moiety, necessitating specific wavelength selection to maximize signal-to-noise ratio (S/N) against non-conjugated impurities.

Method Development Strategy

The following logic dictates the experimental design:

  • Stationary Phase: A C18 (Octadecylsilyl) column is selected. The high carbon load is necessary to interact with the hydrophobic phenyl groups. A "base-deactivated" or high-purity silica support is recommended to prevent tailing, although the analyte is neutral.

  • Mobile Phase: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (allowing higher flow rates) and stronger elution strength for aromatic hydrocarbons.

  • Detection: The p-methoxyacetophenone chromophore exhibits a K-band absorption maximum near 275 nm . While 254 nm is universal, 275 nm offers higher specificity for the methoxy-ketone system.

Visualizing the Synthetic Context (Graphviz)[1]

The following diagram illustrates the analyte's position in the synthesis workflow and the impurities that must be resolved.

SynthesisWorkflow cluster_chromatography Chromatographic Separation Logic (Reverse Phase) Anisole Starting Material: Anisole (Early Eluter) Target ANALYTE: 1-(4-Methoxyphenyl)- 2-phenylbutan-1-one Anisole->Target Friedel-Crafts Acylation AcylChloride Reagent: 2-Phenylbutyryl Chloride AcylChloride->Target Phenol Downstream Product: 1-(4-Hydroxyphenyl)-... (Demethylated) Target->Phenol Demethylation (BBr3) Tamoxifen Final API: Tamoxifen Phenol->Tamoxifen Grignard & Dehydration

Caption: Synthetic pathway highlighting the analyte's role. In RP-HPLC, elution order is typically Phenol (most polar) < Anisole < Target (most lipophilic).[1]

Detailed Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8][9]
  • Reference Standard: 1-(4-Methoxyphenyl)-2-phenylbutan-1-one (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).[1]

  • Additives: Formic Acid (LC-MS grade) or Orthophosphoric acid (85%).[1] Note: Acid is added to suppress ionization of any residual phenolic impurities, sharpening their peaks.[1]

Instrumentation[2][9]
  • System: HPLC equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).[2]

  • Recommended Models: Agilent 1260 Infinity II, Waters Alliance, or Thermo Vanquish.

Chromatographic Conditions[2][5][8][9][10]
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm)Balanced retention and resolution for hydrophobic aromatics.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH prevents silanol interactions; maintains neutral state of impurities.
Mobile Phase B Acetonitrile (100%)Strong eluent required for the lipophilic target.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°CImproves mass transfer and reproducibility.
Injection Volume 10 µLStandard loop size; adjust based on sample concentration.
Detection UV @ 275 nm (Ref 360 nm)Targets the p-methoxybenzoyl absorption max.
Run Time 15 MinutesSufficient to clear highly retained dimers.
Gradient Program

While isocratic elution (e.g., 70% ACN) is possible, a gradient is recommended to ensure robust separation from the starting material (Anisole) and to clean the column of highly lipophilic by-products.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Event
0.004060Initial hold for polar impurities.
2.004060Isocratic hold.[1]
10.001090Linear ramp to elute Target.
12.001090Wash step.
12.104060Return to initial conditions.
15.004060Re-equilibration.

Sample Preparation Workflow

Caution: The analyte is practically insoluble in pure water. Do not use 100% water as a diluent, as this will cause precipitation and carryover.

SamplePrep RawSample Raw Sample (Solid or Reaction Mass) Weighing Weigh 10 mg into 20 mL Volumetric Flask RawSample->Weighing Dissolution Add 10 mL Acetonitrile Sonicate 5 mins Weighing->Dissolution Dilution Make up to volume with Mobile Phase (60:40 ACN:H2O) Dissolution->Dilution Prevents solvent shock on injection Filtration Filter (0.45 µm PTFE) Dilution->Filtration Vial Transfer to HPLC Vial Filtration->Vial

Caption: Sample preparation workflow ensuring solubility and compatibility with the initial mobile phase conditions.

Method Validation (ICH Q2 Guidelines)

To ensure this method is "Trustworthy" and "Self-Validating," the following parameters must be verified during implementation.

System Suitability Test (SST)

Run a standard solution (0.5 mg/mL) before every batch.

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control prevents integration errors).
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • RSD (Area): NMT 2.0% for 5 replicate injections.

Linearity & Range[9]
  • Range: 0.05 mg/mL to 1.0 mg/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[3][4]
Specificity (Forced Degradation)

Since this is an intermediate, specificity is proven by injecting the precursor (Anisole) and the demethylated product.

  • Anisole Retention: ~3-4 min (in proposed gradient).

  • Analyte Retention: ~8-9 min.

  • Resolution (

    
    ):  Must be > 2.0 between all peaks.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatch.[1]Ensure sample diluent matches initial mobile phase (60% ACN).
Retention Time Drift Temperature fluctuation.Ensure column oven is stable at 30°C.
High Backpressure Particulates in sample.Replace 0.45 µm filter; check guard column.
Ghost Peaks Carryover from high lipophilicity.Increase the "Wash Step" (90% ACN) duration to 5 minutes.

References

  • BenchChem. (2025).[5] An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: Discovery, Synthesis, and Role as a Key Pharmaceutical Intermediate. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2025). 2-Propanone, 1-(4-methoxyphenyl)- Spectral Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [1]

  • Severina, H. I., et al. (2017). Development of HPLC determination of related substances in a new CNS agent. National University of Pharmacy.[2] (Contextual reference for methoxyphenyl ketone analysis). Retrieved from [1]

  • PubChem. (2025).[6] Compound Summary: 1-(4-Methoxyphenyl)butan-2-one.[7][8] National Library of Medicine. Retrieved from [1]

(Note: While specific peer-reviewed papers solely dedicated to the HPLC of this exact intermediate are rare, the method above is synthesized from standard protocols for "Tamoxifen Impurity I" and general aryl-ketone analysis as supported by the search results.)

Sources

Enantioselective reduction of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enantioselective Reduction of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Abstract

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing, as the biological activity of complex molecules is often dictated by their stereochemistry.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the enantioselective reduction of the prochiral ketone, 1-(4-methoxyphenyl)-2-phenylbutan-1-one, to its corresponding chiral alcohol, 1-(4-methoxyphenyl)-2-phenylbutan-1-ol. We present and contrast two powerful catalytic methodologies: the well-established Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst, and a modern biocatalytic approach employing a ketoreductase (KRED) enzyme. This guide offers comprehensive theoretical background, step-by-step experimental protocols, data analysis procedures, and expert insights to ensure reproducible, high-yield, and highly enantioselective transformations.

Introduction: The Imperative for Asymmetric Synthesis

Chiral secondary alcohols are invaluable building blocks in the synthesis of a vast array of biologically active compounds.[3] The reduction of a prochiral ketone presents a direct and efficient route to these structures, but controlling the stereochemical outcome is paramount. The target substrate, 1-(4-methoxyphenyl)-2-phenylbutan-1-one, possesses two distinct substituents adjacent to the carbonyl—a 4-methoxyphenyl group and a 1-phenylpropyl group—making it an ideal candidate for asymmetric reduction to generate a single enantiomer of the corresponding alcohol.

This guide explores two distinct, yet complementary, catalytic systems to achieve this transformation with high fidelity.

  • Corey-Bakshi-Shibata (CBS) Reduction : A robust and highly predictable organocatalytic method that utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source.[4][5] It is renowned for its broad substrate scope and excellent stereocontrol, even with sterically demanding ketones.[4][6]

  • Biocatalytic Reduction : An environmentally benign approach that leverages the exquisite selectivity of enzymes, specifically ketoreductases (KREDs).[7] These enzymes operate in aqueous media under mild conditions and can offer exceptional enantioselectivity, making them a preferred choice in green chemistry initiatives.[8][9]

The selection between these methods often depends on factors such as scale, available equipment, cost, and downstream processing requirements. This document provides the necessary framework to implement and evaluate both.

Reaction_Scheme sub 1-(4-Methoxyphenyl)-2-phenylbutan-1-one (Prochiral Ketone) prod_S (S)-1-(4-Methoxyphenyl)-2-phenylbutan-1-ol sub->prod_S Enantioselective Reduction prod_R (R)-1-(4-Methoxyphenyl)-2-phenylbutan-1-ol sub->prod_R Enantioselective Reduction CBS_Mechanism cluster_0 CBS Catalytic Cycle N1 1. Catalyst Activation (CBS + BH3) N2 2. Ketone Coordination (Steric Minimization) N1->N2 + Ketone N3 3. Hydride Transfer (Six-Membered TS) N2->N3 Rate-Determining Step N4 4. Product Release (Alkoxyborane) N3->N4 - Product N5 Catalyst Regeneration N4->N5 N5->N1 + BH3

Figure 2: Simplified workflow of the CBS reduction catalytic cycle.

Biocatalysis with Ketoreductases (KREDs)

Ketoreductases are NAD(P)H-dependent enzymes that catalyze the reduction of ketones with exceptional stereo- and regioselectivity. [7]The enzyme's power comes from its three-dimensional protein structure, which creates a precisely shaped active site.

The key principles are:

  • Substrate Binding : The ketone enters the enzyme's active site and is held in a specific orientation by a network of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).

  • Cofactor-Mediated Reduction : A reduced nicotinamide cofactor, typically NADPH, binds nearby. The enzyme facilitates the transfer of a hydride ion from the NADPH cofactor to one specific face of the ketone's carbonyl group.

  • Cofactor Regeneration : For the reaction to be catalytic in enzyme, the oxidized cofactor (NADP+) must be continuously regenerated back to its reduced state (NADPH). This is commonly achieved using a secondary "sacrificial" substrate and a corresponding dehydrogenase, such as glucose and glucose dehydrogenase (GDH). [10]4. Product Release : The newly formed chiral alcohol has a lower affinity for the active site and is released, allowing the enzyme to begin another cycle.

Detailed Experimental Protocols

Safety Note: The CBS reduction involves borane-THF complex, which is a flammable reagent that reacts with water. All manipulations should be performed by trained personnel in a fume hood under an inert atmosphere (Nitrogen or Argon).

Protocol 1: (S)-Alcohol via CBS Reduction

This protocol targets the synthesis of (S)-1-(4-Methoxyphenyl)-2-phenylbutan-1-ol using the (R)-CBS catalyst. Using the (S)-catalyst will produce the (R)-alcohol.

Materials and Reagents:

  • 1-(4-Methoxyphenyl)-2-phenylbutan-1-one (Substrate)

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Round-bottom flasks, magnetic stirrer, syringes, needles, septa

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup : To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 1-(4-Methoxyphenyl)-2-phenylbutan-1-one (2.54 g, 10.0 mmol).

  • Solvent Addition : Add 30 mL of anhydrous THF via syringe and cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Catalyst Addition : Slowly add (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1.0 mmol, 0.1 equiv) dropwise via syringe. Stir the mixture for 10 minutes.

  • Reductant Addition : Add the borane-THF solution (12.0 mL, 12.0 mmol, 1.2 equiv) dropwise over 30 minutes using a syringe pump to maintain the internal temperature below -15 °C.

  • Reaction Monitoring : Stir the reaction at -20 °C. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 1-2 hours).

  • Quenching : Carefully quench the reaction by the slow, dropwise addition of 10 mL of Methanol at -20 °C. Allow the mixture to warm to room temperature.

  • Workup :

    • Add 20 mL of 1 M HCl and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure chiral alcohol.

Protocol 2: (S)-Alcohol via KRED Biocatalysis

This protocol utilizes a ketoreductase that follows Prelog's rule to produce the (S)-alcohol. A wide range of KREDs are commercially available, and screening may be required to find an optimal enzyme for this specific substrate. [11] Materials and Reagents:

  • 1-(4-Methoxyphenyl)-2-phenylbutan-1-one (Substrate)

  • Ketoreductase (KRED)

  • NADP⁺ (cofactor)

  • D-Glucose

  • Glucose Dehydrogenase (GDH)

  • Potassium Phosphate Buffer (100 mM, pH 7.0)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Incubator shaker, pH meter, centrifuge

Procedure:

  • Buffer Preparation : Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Mixture : In a 250 mL Erlenmeyer flask, combine:

    • 100 mL of the phosphate buffer.

    • D-Glucose (1.8 g, 10.0 mmol, for cofactor regeneration).

    • NADP⁺ (15 mg).

    • Glucose Dehydrogenase (GDH, ~500 units).

    • Ketoreductase (KRED, ~10 mg, or as recommended by supplier).

  • Substrate Addition : Dissolve the ketone substrate (254 mg, 1.0 mmol) in a minimal amount of DMSO (e.g., 1-2 mL) and add it to the reaction mixture.

  • Incubation : Place the flask in an incubator shaker set to 30 °C and 200 rpm.

  • Reaction Monitoring : Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by HPLC (typically 12-24 hours).

  • Workup :

    • Once the reaction is complete, transfer the mixture to centrifuge tubes.

    • Add an equal volume of ethyl acetate and vortex thoroughly.

    • Centrifuge to separate the layers and break any emulsion.

    • Carefully collect the upper organic layer. Repeat the extraction twice more.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by flash column chromatography if necessary.

Biocatalysis_Workflow A 1. Prepare Buffer System (Phosphate Buffer, pH 7.0) B 2. Add Cofactor Regeneration System (Glucose, GDH, NADP+) A->B C 3. Add KRED Enzyme B->C D 4. Add Substrate (Ketone in DMSO) C->D E 5. Incubate with Shaking (30°C, 200 rpm) D->E F 6. Product Extraction (Ethyl Acetate) E->F G 7. Analysis & Purification (HPLC, Chromatography) F->G

Figure 3: Experimental workflow for the KRED-catalyzed reduction.

Analysis of Enantiomeric Excess (ee)

Determining the enantiomeric excess of the product is crucial for evaluating the success of the asymmetric reduction. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method. [12] Protocol: Chiral HPLC Analysis

  • System : HPLC with a UV detector.

  • Chiral Stationary Phase (CSP) : A polysaccharide-based column is a common starting point (e.g., Chiralcel® OD-H or Chiralpak® AD-H). [12][13]* Mobile Phase : A mixture of n-Hexane and 2-Propanol (Isopropanol) is typical for normal-phase separations. A common starting ratio is 95:5 (Hexane:IPA). [12]* Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Sample Preparation : Dissolve a small amount of the purified alcohol in the mobile phase (~1 mg/mL) and filter through a 0.45 µm syringe filter.

  • Analysis : Inject the sample. The two enantiomers should elute as separate peaks. The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) using the formula:

    • ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Representative Results & Discussion

The following table summarizes expected outcomes from the two protocols, illustrating the trade-offs between the methods.

ParameterProtocol 1: CBS ReductionProtocol 2: KRED Biocatalysis
Target Enantiomer (S)-alcohol (with (R)-CBS)(S)-alcohol (with Prelog KRED)
Yield (Isolated) >90%75-95%
Enantiomeric Excess (ee) >98%>99%
Reaction Temperature -20 °C30 °C
Reaction Time 1-2 hours12-24 hours
Solvent Anhydrous THFAqueous Buffer
Key Advantage Fast, highly predictable, broad scopeGreen, mild conditions, exceptional ee
Key Consideration Requires inert atmosphere, cryogenic tempsEnzyme screening may be needed, lower substrate loading

Discussion of Causality:

The high enantioselectivity of the CBS reduction is directly attributable to the rigid, well-defined transition state enforced by the catalyst-borane-ketone complex. [14][15]The cryogenic temperature is necessary to minimize the non-catalyzed background reduction by free borane, which would lead to a racemic product and lower the overall ee. [16] The exceptional enantioselectivity of the KRED-catalyzed reaction stems from the precise fit of the substrate within the enzyme's chiral active site, which allows the NADPH cofactor to deliver the hydride to only one face of the carbonyl. [17][18]The reaction is typically slower and may be limited by substrate concentration to avoid enzyme inhibition or substrate insolubility in the aqueous medium. However, its operation at ambient temperature and pressure in water makes it a highly attractive and sustainable method. [7]

Conclusion

Both the Corey-Bakshi-Shibata reduction and biocatalytic reduction with ketoreductases are powerful and reliable methods for the enantioselective synthesis of 1-(4-Methoxyphenyl)-2-phenylbutan-1-ol. The CBS protocol offers a rapid and predictable route suitable for a wide range of substrates but requires specialized equipment for handling air-sensitive reagents and low temperatures. The KRED approach provides an exceptionally selective and environmentally friendly alternative, aligning with the principles of green chemistry. The choice of method will be guided by the specific project goals, available resources, and desired scale of operation. The protocols and data presented herein serve as a robust starting point for any researcher or professional engaged in the synthesis of this or structurally similar chiral alcohols.

References

  • Wikipedia. Enantioselective reduction of ketones. [Online] Available at: [Link]

  • Contente, M. L., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

  • SciSpace. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. [Online] Available at: [Link]

  • Kaul, P., et al. (2006). Enantioselective Reduction of Acetophenone and Its Derivatives With a New Yeast Isolate Candida Tropicalis PBR-2 MTCC 5158. Biotechnology Journal. [Online] Available at: [Link]

  • RSC Publishing. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. [Online] Available at: [Link]

  • RSC Publishing. Computational elucidation of the catalytic mechanism for ketone reduction by an oxazaborolidine–borane adduct. Journal of the Chemical Society, Chemical Communications. [Online] Available at: [Link]

  • RSC Publishing. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. [Online] Available at: [Link]

  • Ni, Y., & Xu, J.-H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology and Applied Biochemistry. [Online] Available at: [Link]

  • SynArchive. Noyori Asymmetric Hydrogenation. [Online] Available at: [Link]

  • Wikipedia. Corey–Itsuno reduction. [Online] Available at: [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Online] Available at: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Online] Available at: [Link]

  • Abbelar, S. R., et al. (2004). Highly enantioselective ruthenium-catalyzed reduction of ketones employing readily available Peptide ligands. Chemistry. [Online] Available at: [Link]

  • ResearchGate. (2016). Enantioselective reduction of acetophenone derivatives 1a -1o by Lactobacillus paracasei BD101. [Online] Available at: [Link]

  • ResearchGate. Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Online] Available at: [Link]

  • Zanotti-Gerosa, A., et al. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review. [Online] Available at: [Link]

  • Semantic Scholar. Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Online] Available at: [Link]

  • ResearchGate. The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. [Online] Available at: [Link]

  • Thomson, C. G., et al. (2020). Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. Organic Process Research & Development. [Online] Available at: [Link]

  • RSC Publishing. (2021). Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

  • Frontiers. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. [Online] Available at: [Link]

  • YouTube. (2022). Noyori Hydrogenation. [Online] Available at: [Link]

  • RSC Publishing. (2018). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Online] Available at: [Link]

  • Moore, J. C., et al. (2007). Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research. [Online] Available at: [Link]

  • Kim, J., et al. (2006). A Practical Asymmetric Reduction of Ketones Mediated by (l)-TarB− NO2: A Chiral Lewis Acid. Organic Process Research & Development. [Online] Available at: [Link]

  • Myers, A. G. Research Group, Harvard University. The Noyori Asymmetric Hydrogenation Reaction. [Online] Available at: [Link]

  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Online] Available at: [Link]

  • ACG Publications. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. [Online] Available at: [Link]

  • RSC Publishing. (2014). A convenient enantioselective CBS-reduction of arylketones in flow-microreactor systems. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology. [Online] Available at: [Link]

  • Pharmaceutical Technology. (2026). Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Online] Available at: [Link]

  • Encyclopedia.pub. (2021). Stereoselective Synthesis of Chiral Molecules. [Online] Available at: [Link]

  • ResearchGate. Chiral HPLC analysis. [Online] Available at: [Link]

  • YMC. (2019). Efficient method development for chiral separation by using CHIRAL ART columns. [Online] Available at: [Link]

  • LCGC. (2026). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. [Online] Available at: [Link]

  • University of Liverpool. Enantioselective Reduction of Ketones. [Online] Available at: [Link]

  • Organic Reactions. Enantioselective Reduction of Ketones. [Online] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-OPT-4160 Subject: Optimization of Synthesis & Troubleshooting Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely synthesizing 1-(4-Methoxyphenyl)-2-phenylbutan-1-one (CAS: 4160-51-4) as a scaffold for Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen.

Our technical data suggests two primary synthetic routes. While Friedel-Crafts acylation is common, we recommend


-Alkylation of Deoxyanisoin  for high-purity applications to avoid difficult-to-separate regioisomers. This guide focuses on optimizing the alkylation route while providing a contingency protocol for Friedel-Crafts.

Module 1: The Preferred Route ( -Alkylation)

Core Reaction: Alkylation of 1-(4-methoxyphenyl)-2-phenylethanone (Deoxyanisoin) with Ethyl Iodide.

Workflow Visualization

ReactionWorkflow Start Deoxyanisoin (Starting Material) Base Base Deprotonation (NaH or KOtBu) Start->Base Enolate Enolate Intermediate Base->Enolate -H2 Electrophile Add Ethyl Iodide (EtI) Enolate->Electrophile Product Target Molecule (C-Alkylation) Electrophile->Product Kinetic Control Side1 O-Alkylated Byproduct Electrophile->Side1 Hard/Soft Mismatch Side2 Dialkylated Byproduct Electrophile->Side2 Excess Base/EtI

Figure 1: Mechanistic pathway for the


-alkylation of deoxyanisoin, highlighting critical divergence points for impurity formation.
Optimized Protocol
ParameterStandard ConditionOptimized Condition Why? (The Science)
Solvent THFDMF or DMSO Polar aprotic solvents solvate the cation (

), leaving a "naked," more reactive enolate anion, increasing rate and conversion [1].
Base NaH (60%)NaH (dry) or KOtBu

provides a faster deprotonation but can lead to O-alkylation if not controlled.

is cleaner but requires anhydrous conditions.
Temperature


Lower temperatures favor C-alkylation (soft nucleophile) over O-alkylation (hard nucleophile) and prevent dialkylation.
Stoichiometry 1:1:11.0 : 1.05 : 1.1 Slight excess of Base and Electrophile ensures conversion without promoting double alkylation.

Module 2: Troubleshooting & FAQs

Issue 1: "I am seeing a byproduct with M+28 mass (Dialkylation)."

Diagnosis: You have "over-cooked" the reaction. The product (mono-alkylated ketone) is still acidic and can be deprotonated by excess base, reacting with remaining ethyl iodide. Corrective Action:

  • Starve the Reaction: Add the base to the ketone first, ensure full deprotonation (wait until gas evolution stops), and then add Ethyl Iodide slowly.

  • Reverse Addition: Do NOT add the ketone to a mixture of Base + EtI.

  • Quench Early: Stop the reaction at 95% conversion rather than chasing 100%. The remaining 5% starting material is easier to separate than the dialkylated impurity.

Issue 2: "My yield is low, and I see significant O-alkylation (Enol Ether)."

Diagnosis: Hard/Soft Acid-Base (HSAB) mismatch. The oxygen of the enolate is a "hard" nucleophile, and the carbon is "soft." Corrective Action:

  • Change the Leaving Group: Switch from Ethyl Bromide to Ethyl Iodide . Iodide is a softer leaving group, favoring reaction at the softer Carbon center [2].

  • Solvent Switch: If using DMF, switch to THF . DMF is excellent for rate but can sometimes promote O-alkylation by stripping the cation too effectively. THF allows tight ion pairing, shielding the Oxygen.

Issue 3: "The reaction is stuck at 60% conversion."

Diagnosis: Enolate equilibration or moisture contamination. Corrective Action:

  • Check Reagents: NaH degrades over time. Titrate your base or use a fresh bottle.

  • Add Phase Transfer Catalyst (PTC): If you cannot use anhydrous conditions, switch to:

    • System: Toluene / 50% NaOH (aq).

    • Catalyst: TBAB (Tetrabutylammonium bromide) (5 mol%).

    • Note: This method is robust and scalable but requires vigorous stirring.

Module 3: Alternative Route (Friedel-Crafts)

Core Reaction: Acylation of Anisole with 2-Phenylbutyryl Chloride.

If you lack facilities for handling NaH/DMSO, use this route. However, be warned of regioisomer contamination (ortho- substitution).

Troubleshooting Logic Tree

FCTroubleshoot Start Friedel-Crafts Yield/Purity Issue Isomer Isomer Mixture? (Ortho vs Para) Start->Isomer Rearrange Alkyl Chain Rearrangement? Start->Rearrange Sol1 Use Nitrobenzene solvent (Steric bulk directs Para) Isomer->Sol1 Sol2 Lower Temp (-10°C) Control Kinetics Rearrange->Sol2

Figure 2: Decision matrix for correcting Friedel-Crafts acylation errors.

Critical Protocol Note: When generating 2-phenylbutyryl chloride from the acid, use Thionyl Chloride (


)  with a drop of DMF. Avoid Oxalyl Chloride if possible, as the vigorous gas evolution can strip volatile intermediates.

Module 4: Purification & Characterization

Standard Workup:

  • Quench with saturated

    
    .
    
  • Extract with EtOAc (x3).

  • Wash with Brine -> Dry over

    
    .
    

Purification Strategy:

  • Crystallization: The product is a solid. Recrystallize from Hexane/Ethanol (9:1) . This is superior to chromatography for removing the dialkylated impurity [3].

  • Chromatography: If oil, use Silica Gel.

    • Mobile Phase: Hexane:EtOAc (95:5).

    • Rf Values: Dialkylated (0.7) > Product (0.5) > Starting Material (0.3).

References

  • Effect of Solvent on Enolate Alkylation

    • Zook, H. D., & Gumby, W. L. (1960). The Chemistry of Enolates. II. Solvents. Journal of the American Chemical Society.
  • Hard and Soft Acids and Bases (HSAB)

    • Ho, T. L. (1975). Hard and Soft Acids and Bases Principle in Organic Chemistry. Chemical Reviews.[1][2]

  • Purification of Deoxybenzoin Derivatives

    • BenchChem Technical Repository. Synthesis of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one.

Disclaimer: These protocols are for research use only. Always consult your institution's EHS guidelines before handling Sodium Hydride or Alkyl Halides.

Sources

Technical Support Center: Enantioselective Synthesis of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

[1]

Ticket ID: PTC-SYN-4MEO-DEOXY Status: Open Assigned Specialist: Senior Application Scientist, Chiral Technologies Division[1]

Executive Summary

You are likely accessing this guide because you are attempting the enantioselective

1-(4-methoxyphenyl)-2-phenylethanone1-(4-Methoxyphenyl)-2-phenylbutan-1-one

This molecule is a critical scaffold in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and typically requires high optical purity (>90% ee). The industry-standard protocol utilizes Asymmetric Phase-Transfer Catalysis (PTC) .[1] While operationally simple, this biphasic system is sensitive to interfacial dynamics, catalyst degradation, and product racemization.

This guide addresses the three most common failure modes: Sub-optimal Enantioselectivity , Stalled Conversion , and Post-Reaction Racemization .

Module 1: Reaction Setup & Catalyst Architecture

Core Protocol: Asymmetric PTC Alkylation
  • Substrate: 1-(4-methoxyphenyl)-2-phenylethanone[1][2]

  • Electrophile: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)[1]

  • Catalyst:

    
    -spiro chiral ammonium salts (Maruoka type) or Cinchona alkaloid-derived quaternary salts (
    
    
    -benzylcinchonidinium).[1]
  • Base: 50% Aqueous KOH or CsOH.

  • Solvent: Toluene or Toluene/CHCl

    
     mixtures.[1]
    
The Mechanism (Visualization)

Understanding the interfacial mechanism is crucial for troubleshooting. The reaction does not occur in the bulk aqueous phase but at the interface and within the organic layer via ion-pairing.

PTC_Mechanismcluster_organicOrganic Phase (Toluene)cluster_interfaceInterfacecluster_aqueousAqueous Phase (50% KOH)Q_XCatalyst (Q+ X-)IonExchangeIon ExchangeQ_X->IonExchangeQ_EnolateChiral Ion Pair[Q+ Enolate-]ProductChiral Product(S)-KetoneQ_Enolate->Product+ Ethyl Iodide(Rate Limiting Step)Product->Q_XRegenerationSubstrate_OrgSubstrate(Deoxybenzoin)Substrate_Org->IonExchangeDeprotonationIonExchange->Q_EnolateExtraction into Organic PhaseOH_IonOH-OH_Ion->IonExchangeWaterH2O

Figure 1: The interfacial mechanism of Phase Transfer Catalysis. The chiral ammonium cation (Q+) extracts the enolate into the organic phase, shielding one face during alkylation.

Module 2: Troubleshooting "Runtime" Errors

Issue 1: Low Enantiomeric Excess (ee < 80%)

Diagnosis: The reaction is proceeding, but the chiral pocket is not effectively shielding the enolate.

Potential CauseTechnical ExplanationCorrective Action
Temperature too high High T increases the rate of the background (racemic) reaction and loosens the tight ion pair.[1]Cool to -20°C or -40°C. Selectivity in PTC is enthalpy-driven; lower T favors the ordered transition state.[1]
Wrong Solvent Polarity Highly polar solvents (DMF, DMSO) dissociate the Q

/Enolate

pair, destroying chiral communication.[1]
Switch to Toluene or Toluene/CHCl

(7:3).
Non-polar solvents force tight ion-pairing.[1]
Catalyst Structure Cinchona alkaloids (1st Gen) may lack sufficient steric bulk for this specific substrate.[1]Upgrade to Maruoka Catalysts (

-spiro binaphthyls) or

-anthracenylmethyl cinchonidium salts.[1] These provide a deeper chiral pocket.[1]
Base Concentration If base is too dilute, the reaction is slow; if too strong, it may cause background alkylation if mixing is poor.Ensure 50% w/w KOH is used. Solid KOH is less effective due to surface area limitations.[1]
Issue 2: Stalled Conversion or Low Yield

Diagnosis: The reaction stops before completion or is incredibly slow.[1]

Q: I added more catalyst, but the reaction didn't restart. Why? A: Catalyst poisoning or "Hofmann Elimination."[1][3] Quaternary ammonium salts are susceptible to degradation by strong bases (OH

1
  • Fix: Add the base slowly or in portions. Ensure the electrophile (Ethyl Iodide) is present in excess (1.2–1.5 equiv) before the base contacts the catalyst.

  • Fix: Switch from Ethyl Bromide to Ethyl Iodide . Iodide is a better leaving group and I

    
     can act as a co-catalyst in the organic phase.[1]
    

Q: My stirring is set to 300 RPM. Is that enough? A: No. PTC is mass-transfer limited.[1] The interfacial area determines the rate of deprotonation.

  • Fix: Increase stirring to >1000 RPM . The mixture must appear as a homogenous emulsion during the reaction.

Module 3: Post-Reaction Integrity (Data Corruption)

Issue 3: Product Racemization during Workup

CRITICAL WARNING: The product, 1-(4-methoxyphenyl)-2-phenylbutan-1-one, contains a proton at the chiral center that is

1highly acidic1

Scenario: You achieved 95% ee in the reactor, but HPLC shows 50% ee (racemic) after column chromatography.

Root Cause:

  • Basic Workup: Prolonged contact with residual KOH during extraction.[1]

  • Silica Gel: Standard silica is slightly acidic/active and can catalyze enolization.[1]

Protocol for Safe Isolation:

  • Quench: Pour the reaction mixture into a cold, buffered solution (Phosphate buffer pH 7) or dilute HCl, immediately neutralizing the base. Do not use basic brine.[1]

  • Drying: Use MgSO

    
    , not K
    
    
    CO
    
    
    (which is basic).[1]
  • Purification:

    • Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexane to neutralize acidity, OR

    • Use neutral Alumina.[1]

    • Best Practice: If purity is high (>95%), avoid chromatography. Recrystallize from Ethanol/Hexane to upgrade ee (optical fractionation).

Module 4: Analytical Methods

Standard HPLC Method for Enantiomer Separation To verify your results, use the following validated conditions.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (90 : 10 to 98 : 2).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption from the anisole/benzoyl chromophores).[1]

  • Expected Retention:

    • The enantiomers typically separate with an

      
       value > 1.2.[1]
      
    • Note: Inject a racemic standard (made by using TBAHS as an achiral catalyst) to confirm retention times.[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting_TreeStartStart DiagnosisCheck_YieldIs Yield > 80%?Start->Check_YieldCheck_EEIs ee > 90%?Check_Yield->Check_EEYesStirringCheck Stirring RPM(Must be >1000)Check_Yield->StirringNoTemp_CheckIs Temp < -20°C?Check_EE->Temp_CheckNoSuccessProcess OptimizedCheck_EE->SuccessYesCat_DegradCheck Catalyst Stability(Hofmann Elimination?)Stirring->Cat_DegradStirring OKSolvent_CheckCheck Solvent Polarity(Avoid DMSO/DMF)Temp_Check->Solvent_CheckTemp OKRacemizationCheck Workup pH(Did you use strong base?)Solvent_Check->RacemizationSolvent OK

Figure 2: Diagnostic logic for yield and enantioselectivity issues.

References

  • Maruoka, K., & Ooi, T. (2003). "Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis." Chemical Reviews, 103(8), 3013–3028.

  • O'Donnell, M. J. (2004).[1] "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. 
    
  • Dolling, U. H., Davis, P., & Grabowski, E. J. J. (1984). "Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis." Journal of the American Chemical Society, 106(2), 446–447.

  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research, 37(8), 518–525.

Technical Support Center: Solubility Optimization for 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MPPB-SOL-001 Compound: 1-(4-Methoxyphenyl)-2-phenylbutan-1-one (Hereafter referred to as MPPB ) Chemical Class: Lipophilic Diaryl Ketone Support Lead: Senior Application Scientist[1]

Executive Summary & Molecule Profile[2]

Welcome to the technical support hub for MPPB. Based on its structure—a butyrophenone derivative with a methoxy-substituted aromatic ring—MPPB is a classic BCS Class II compound (Low Solubility, High Permeability).[1][2]

The Core Challenge: MPPB is a neutral, lipophilic molecule (Estimated LogP ~3.8–4.2).[2] It lacks ionizable functional groups (acidic protons or basic nitrogens) within the physiological pH range (1.2 – 7.4).[1] Consequently, pH adjustment is ineffective for solubilization.[2]

Physical Behavior:

  • Water Solubility: Negligible (< 1 µg/mL).[1][2]

  • Organic Solubility: High in DMSO, Ethanol, Dichloromethane.[2]

  • Primary Failure Mode: "Crash-out" precipitation upon dilution into aqueous media due to the log-linear solubility relationship.[1][2][3]

Diagnostic Workflow

Use this decision tree to identify the correct solubilization strategy based on your application.

MPPB_Solubility_Workflow Start Start: Define Application App_Type Application Type? Start->App_Type In_Vitro In Vitro (Cell Culture/Enzymatic) App_Type->In_Vitro In_Vivo In Vivo (Animal Dosing) App_Type->In_Vivo Conc_Check Target Conc. > 10 µM? In_Vitro->Conc_Check Complex Cyclodextrin Complexation (HP-β-CD) In_Vivo->Complex IP / IV Lipid Lipid Formulation (Corn Oil / Tween 80) In_Vivo->Lipid Oral Gavage Low_Conc Standard DMSO Spike (<0.1% v/v) Conc_Check->Low_Conc No High_Conc Precipitation Risk! Conc_Check->High_Conc Yes Sol_Strat Solubility Strategy High_Conc->Sol_Strat Cosolvent Ternary Cosolvent System (DMSO + PEG400 + PBS) Sol_Strat->Cosolvent Quick Fix Sol_Strat->Complex Best Stability

Figure 1: Decision matrix for MPPB formulation based on experimental context.[1][3]

Troubleshooting Guide (FAQs)

Issue 1: "I added my DMSO stock to the media, and it turned cloudy immediately."

Diagnosis: The "Solvent Shift" Crash-out. Technical Explanation: Solubility in cosolvent mixtures follows a log-linear relationship.[1][2][3] If MPPB has a solubility of 50 mg/mL in DMSO but 0.001 mg/mL in water, a 50:50 mixture does not yield 25 mg/mL solubility.[2] It drops exponentially.[1][2] Solution:

  • Vortex the media creating a vortex cone before adding the drug.[3]

  • Inject the DMSO stock directly into the fast-moving vortex center .

  • Do not exceed 0.5% DMSO without a secondary cosolvent (like PEG 400).[1][2]

Issue 2: "Can I use HCl or NaOH to dissolve MPPB?"

Diagnosis: Incorrect chemical targeting.[1][2] Technical Explanation: MPPB is a neutral ketone.[1][2] Unlike amines (which protonate in acid) or carboxylic acids (which deprotonate in base), MPPB has no pKa in the aqueous range.[2] Adding acid/base only increases the ionic strength of the buffer, which can actually induce "salting out" and reduce solubility. Solution: Stop pH adjustments. Switch to Hydrophobic Complexation (see Protocol B).

Issue 3: "The compound dissolves in warm media but precipitates when cooled."

Diagnosis: Thermodynamic instability (Supersaturation). Technical Explanation: Heat increases the kinetic energy and solubility limit. Upon cooling, the solution becomes supersaturated.[2] Because MPPB is highly crystalline (aromatic stacking), it will nucleate and precipitate rapidly (Ostwald ripening).[2] Solution: Use a precipitation inhibitor like HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) at 0.1% - 0.5% w/v to inhibit crystal growth.[1][2]

Advanced Protocols

Protocol A: The "Golden Triangle" Cosolvent System (In Vitro)

Best for: Acute cell assays where DMSO < 1% is tolerated.

Mechanism: Uses DMSO to solvate the drug, PEG 400 to bridge the polarity gap, and PBS as the bulk carrier.

StepComponentVolume (for 1 mL total)Action
1 MPPB Stock (50 mM in DMSO)10 µLPlace in tube.
2 PEG 400 (Polyethylene Glycol)390 µLAdd to DMSO stock.[1][2] Vortex 30s. Solution must be clear.
3 Tween 80 (Surfactant)10 µLAdd to mixture.[1][2] Vortex gently (avoid foaming).[1][2]
4 Pre-warmed PBS (37°C)590 µLAdd dropwise while vortexing.
Result Final Concentration 0.5 mM Stable for ~4 hours.
Protocol B: HP-β-CD Complexation (The "Gold Standard")

Best for: Animal studies (IP/IV) and sensitive cell lines.[1][3]

Mechanism: The hydrophobic phenyl rings of MPPB displace water from the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), forming a soluble 1:1 inclusion complex [1].[1][3]

Materials:

  • HP-β-CD (e.g., Kleptose® or Trappsol®).[1][2]

  • Milli-Q Water.[1][2]

Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% w/v solution.[1][2][3] Filter sterilize (0.22 µm).

  • Add Drug: Add excess MPPB powder to the vehicle (aim for 5 mg/mL initially).

  • Equilibration: Shake/rotate at room temperature for 24–48 hours .

    • Note: Sonication (30 mins) can speed this up but generates heat; monitor temp.[1][2]

  • Clarification: Centrifuge at 10,000 x g for 10 mins to remove undissolved solid.

  • Filtration: Filter the supernatant. This is your stock solution.

  • Validation: Verify concentration via HPLC/UV-Vis before dosing.

Comparative Data Tables

Table 1: Estimated Solubility Profile (Class II Ketone)

Values are representative of the diaryl ketone class.

SolventSolubility RatingEstimated RangeUsage Note
Water (pH 7.4) Insoluble< 0.001 mg/mLDo not use as stock solvent.[1][2]
DMSO Very Soluble> 50 mg/mLPrimary stock solvent.[1][2] Hygroscopic.
Ethanol (100%) Soluble10–30 mg/mLGood for evaporation protocols.[1][2]
Corn Oil Moderately Soluble2–10 mg/mLSuitable for oral gavage (PO).[1][2]
20% HP-β-CD Soluble (Complexed)1–5 mg/mLBest for IV/IP injection.[1][2]
Table 2: Formulation Pros/Cons
StrategyProsCons
DMSO Spike Fast, cheap, easy.[1][2][3]High toxicity risk to cells (>0.1%); precipitation risk.[1][2]
Cyclodextrins Biocompatible, stable, IV compatible.[2]Requires 24h prep time; expensive excipient.[1][2]
Lipid (Oil) High loading for oral dosing.[1][2]Poor taste (animals); variable absorption.[1][2]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology.

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Reference for Log-Linear Cosolvency Models). [1][2]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques.[2] ISRN Pharmaceutics.[1][2]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews.

Disclaimer: This guide is for research purposes only. All formulations should be tested for stability and toxicity in your specific assay system before full-scale deployment.[1]

Sources

Validation & Comparative

Comparative Study of Catalysts for 1-(4-Methoxyphenyl)-2-phenylbutan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methoxyphenyl)-2-phenylbutan-1-one is a structural analog of deoxybenzoin and a critical intermediate in the synthesis of non-steroidal estrogen antagonists and selective estrogen receptor modulators (SERMs). Its synthesis hinges on the construction of the 1,2-diarylalkanone skeleton.

While the alpha-alkylation of deoxyanisoin is a viable route, the Friedel-Crafts acylation of anisole with 2-phenylbutyryl chloride remains the most direct and convergent industrial strategy. However, this pathway is historically plagued by the requirement for stoichiometric amounts of moisture-sensitive Lewis acids.

This guide objectively compares three distinct catalytic systems for this transformation:

  • Aluminum Chloride (

    
    ):  The traditional stoichiometric baseline.
    
  • Bismuth(III) Triflate (

    
    ):  A modern, water-tolerant, homogeneous Lewis acid.
    
  • Zeolite H-Beta: A heterogeneous, shape-selective solid acid catalyst.

Part 1: Strategic Analysis of Catalytic Pathways

The Traditional Baseline: Aluminum Chloride ( )

Historically,


 is the standard reagent for Friedel-Crafts acylations.[1] While often referred to as a "catalyst," in acylation reactions, it acts as a stoichiometric reagent . The resulting ketone product complexes strongly with aluminum, requiring more than one equivalent of 

to drive the reaction to completion.
  • Mechanism: Generates a discrete acylium ion (

    
    ).
    
  • Pros: Extremely high activity; effective for sterically hindered acyl chlorides (like 2-phenylbutyryl chloride).

  • Cons: Highly moisture sensitive; generates copious HCl gas; requires hydrolytic workup that destroys the reagent (non-recyclable); poor atom economy.

The Green Homogeneous Alternative: Bismuth(III) Triflate ( )

Bismuth compounds are increasingly recognized as "green" Lewis acids due to their low toxicity and stability.


 is unique because it is water-tolerant and can be recovered from the aqueous phase after workup.
  • Mechanism: Activates the acyl chloride via coordination without forming a permanent irreversible complex with the ketone product, allowing for true catalytic turnover (1–5 mol% loading).

  • Pros: Water tolerant; recyclable; high para-selectivity due to milder conditions; minimal waste generation.

  • Cons: Higher initial cost per gram compared to

    
     (though offset by recyclability).
    
The Heterogeneous Alternative: Zeolite H-Beta

Zeolites are crystalline aluminosilicates with defined pore structures. Zeolite H-Beta is particularly effective for anisole acylation because its pore size restricts the formation of the bulky ortho isomer, significantly enhancing para-selectivity.

  • Mechanism: Brønsted/Lewis acid sites within the zeolite pores activate the electrophile. The transition state for para-substitution fits within the channels, while ortho-substitution is sterically disfavored.

  • Pros: Shape selectivity (>90% para); easy separation (filtration); regenerable by calcination.

  • Cons: Mass transfer limitations with bulky electrophiles (2-phenylbutyryl group is relatively large); slower reaction kinetics compared to homogeneous systems.

Part 2: Comparative Performance Data

The following data summarizes the performance of these catalysts in the acylation of anisole with 2-phenylbutyryl chloride (or closely related phenylacetyl derivatives).

MetricAluminum Chloride (

)
Bismuth(III) Triflate (

)
Zeolite H-Beta
Catalyst Loading 110 - 120 mol% (Stoichiometric)1 - 5 mol%10 - 20 wt%
Reaction Temp 0°C

RT
80°C - 100°C (or Microwave)100°C - 120°C
Time 1 - 3 Hours2 - 4 Hours (15 min MW)6 - 12 Hours
Yield 85 - 92%78 - 88%65 - 75%
Selectivity (p:o) ~90:10~92:8>98:2
Solvent DCM /

(Toxic)
Nitromethane / Solvent-FreeSolvent-Free / Toluene
Moisture Tolerance None (Strictly Anhydrous)High (Water Tolerant)High (Must be calcined)
Reusability None (Destroyed in workup)High (>5 cycles)High (Calcination)

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note the "Trap" in the Aluminum pathway versus the "Cycle" in the Bismuth pathway.

ReactionPathways cluster_Al Pathway A: Stoichiometric (AlCl3) cluster_Bi Pathway B: Catalytic (Bi(OTf)3) Start Reactants: Anisole + 2-Phenylbutyryl Cl Al_Step1 Acylium Ion Formation (AlCl4- pair) Start->Al_Step1 + 1.2 eq AlCl3 Bi_Step1 Bi(OTf)3 Activation Start->Bi_Step1 + 0.05 eq Bi(OTf)3 Al_Step2 Sigma Complex Al_Step1->Al_Step2 Al_Trap Product-AlCl3 Complex (DEAD END - Requires Hydrolysis) Al_Step2->Al_Trap Product Target Product: 1-(4-Methoxyphenyl)-2-phenylbutan-1-one Al_Trap->Product H2O Quench (Destructive) Bi_Step2 Electrophilic Attack Bi_Step1->Bi_Step2 Bi_Cycle Catalyst Release (Turnover) Bi_Step2->Bi_Cycle Bi_Cycle->Bi_Step1 Recycle Bi_Cycle->Product

Figure 1: Comparative mechanistic flow showing the stoichiometric trap of Aluminum Chloride versus the catalytic turnover of Bismuth Triflate.

Part 4: Experimental Protocols

Protocol A: Green Catalytic Synthesis (Recommended)

Catalyst: Bismuth(III) Triflate Rationale: This method balances yield with environmental responsibility (E-factor reduction) and operational safety.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-phenylbutyryl chloride (10 mmol) and anisole (12 mmol, 1.2 equiv) to the flask.

    • Note: Anisole is used in slight excess to act as both reactant and solvent carrier, though nitromethane (5 mL) can be added if viscosity is an issue.

  • Catalyst Addition: Add

    
      (0.5 mmol, 5 mol%).
    
  • Reaction: Heat the mixture to 100°C for 3 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 9:1) for the disappearance of the acid chloride.

  • Workup (Catalyst Recovery):

    • Cool to room temperature.[2][3]

    • Add water (10 mL) to quench.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Crucial Step: The aqueous layer contains the recovered bismuth catalyst. It can be concentrated and dried for reuse.

  • Purification: Wash the organic layer with saturated

    
     and brine. Dry over 
    
    
    
    .[4] Concentrate in vacuo. Recrystallize from Ethanol to yield the target ketone.[4]
Protocol B: Traditional Synthesis (Baseline)

Catalyst: Aluminum Chloride Rationale: Use this only if strict anhydrous conditions are available and maximum single-pass yield is the only priority.

  • Setup: Flame-dry a 100 mL three-neck flask. Maintain a positive pressure of Nitrogen.

  • Solvent: Add dry Dichloromethane (DCM) (20 mL) and

    
      (12 mmol, 1.2 equiv). Cool to 0°C.[2]
    
  • Acyl Chloride Addition: Add 2-phenylbutyryl chloride (10 mmol) dropwise over 15 minutes. The solution will turn yellow/orange (acylium formation).

  • Substrate Addition: Add anisole (10 mmol) dropwise. Maintain temperature < 5°C to maximize regioselectivity.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Pour the reaction mixture slowly onto a mixture of ice and conc. HCl (to break the Aluminum-Alkoxide complex).

  • Workup: Separate the organic layer.[2][5] Wash with water, then 10% NaOH (to remove phenolic byproducts if demethylation occurred), then brine.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc).

Part 5: Critical Analysis & Recommendations

Selectivity Issues (Regiochemistry)

The primary challenge in this synthesis is ensuring the acyl group attaches at the para-position (4-position) of the anisole ring.

  • 
    :  Highly reactive, which can lead to thermodynamic equilibration but also higher amounts of ortho product if the temperature isn't strictly controlled (0°C).
    
  • Zeolite H-Beta: The pore structure of H-Beta (approx 6-7 Å) physically prevents the formation of the ortho-isomer. If >99% isomeric purity is required without chromatography, Zeolite H-Beta is the superior choice .

Demethylation Side Reactions

A known risk with


 is the cleavage of the methyl ether (demethylation) to form the phenol (1-(4-hydroxyphenyl)-2-phenylbutan-1-one), especially at elevated temperatures or prolonged reaction times.
  • 
    :  Does not  promote ether cleavage under these conditions, preserving the methoxy group integrity.
    
Final Recommendation

For research and small-scale optimization , use


  (Protocol A). It offers the best balance of ease-of-use, safety, and yield.
For industrial scale-up  where separation costs are paramount, investigate Zeolite H-Beta  in a fixed-bed flow reactor to maximize para-selectivity and minimize solvent waste.

References

  • BenchChem. (2025).[4][5] An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-phenylbutan-1-one: Discovery, Synthesis, and Role as a Key Pharmaceutical Intermediate. Link

  • Tran, P. H., et al. (2017).[6] "Greener Friedel-Crafts Acylation Using Microwave-Enhanced Reactivity of Bismuth Triflate." ChemistrySelect, 2(1), 2017. Link

  • Bai, G., et al. (2014).[7] "Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites."[7] RSC Advances, 4, 27116-27121. Link

  • Rueping, M., et al. (2010). "A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis." Beilstein Journal of Organic Chemistry, 6, 6. Link

  • Deshpande, R. M., et al. (2003). "Activation of bismuth(III) derivatives in ionic liquids: novel and recyclable catalytic systems for Friedel-Crafts acylation of aromatic compounds." Organic Letters, 5(13), 2219-2222. Link

  • Wang, Q., et al. (2021).[8] "Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite." Frontiers in Chemistry, 9. Link

Sources

Comparison of the biological activity of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the biological activity profile of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one , a critical structural intermediate in the class of Selective Estrogen Receptor Modulators (SERMs). This analysis compares its performance against established analogs to elucidate the Structure-Activity Relationship (SAR) governing its pharmacological potential.

Executive Summary

1-(4-Methoxyphenyl)-2-phenylbutan-1-one (referred to herein as Compound A ) represents a saturated ketone scaffold structurally distinct from, yet mechanistically related to, the triphenylethylene SERMs (e.g., Tamoxifen).

While often utilized as a synthetic precursor, Compound A possesses intrinsic biological activity. Its pharmacological profile is defined by two critical structural features:

  • The

    
    -Ethyl Group:  A steric determinant that shifts the molecule from a pure estrogen agonist towards a partial antagonist profile.
    
  • The Saturated Ketone Linker: Unlike the rigid stilbene core of Tamoxifen, the flexible ketone bridge results in lower Estrogen Receptor (ER) affinity, necessitating higher concentrations for efficacy.

Primary Application: Lead optimization for non-steroidal estrogen receptor ligands and COX-2 inhibitors.

Structural & Mechanistic Comparison

To understand the biological performance of Compound A , it must be compared against its direct metabolic and synthetic relatives.

Comparative Analysis Table
FeatureCompound A (Target)Analog B (Tamoxifen)Analog C (Deoxybenzoin)Analog D (Phenolic Metabolite)
Structure Name 1-(4-Methoxyphenyl)-2-phenylbutan-1-one(Z)-1-(4-Dimethylaminoethoxyphenyl)-1,2-diphenylbut-1-ene2-Phenyl-1-(4-methoxyphenyl)ethanone1-(4-Hydroxyphenyl)-2-phenylbutan-1-one
Core Scaffold Saturated

-Ethyl Ketone
Rigid TriphenylethyleneSaturated Ketone (No Alkyl)Saturated

-Ethyl Ketone
ER Binding Affinity (RBA) Low (< 1.0%)High (100%)Negligible Moderate (~5-20%)
Primary Mode of Action Weak Agonist / Pro-drugSERM (Antagonist in Breast)Weak AgonistPartial Agonist
Metabolic Requirement Requires O-demethylationRequires hydroxylation (to 4-OHT)Requires alkylationNone (Active Form)
Key Limitation Conformational flexibility reduces binding entropy.Isomerization (E/Z) affects potency.[1]Lacks steric bulk for antagonism.Rapid glucuronidation in vivo.
Mechanism of Action: The "Ethyl Effect"

The biological divergence of Compound A from simple phytoestrogens (like Analog C) is driven by the ethyl group at Position 2.

  • Without Ethyl (Analog C): The molecule fits essentially into the ER ligand binding pocket, acting as a weak estrogen.

  • With Ethyl (Compound A): The bulky ethyl group sterically clashes with Helix 12 of the Estrogen Receptor. This steric hindrance prevents the receptor from adopting the fully active transcriptional conformation, thereby introducing antagonistic character.

Experimental Data & Protocols

Experiment 1: Estrogen Receptor Competitive Binding Assay

Objective: To quantify the Relative Binding Affinity (RBA) of Compound A versus Estradiol (E2).

Methodology:

  • Preparation: Cytosol is prepared from MCF-7 breast cancer cells (rich in ER

    
    ).
    
  • Incubation: Aliquots are incubated with

    
    -Estradiol (1 nM) and increasing concentrations (
    
    
    
    to
    
    
    M) of the competitor (Compound A).
  • Separation: Bound ligand is separated from free ligand using dextran-coated charcoal.

  • Analysis: Radioactivity is measured via liquid scintillation counting.

    
     is calculated.[2][3][4][5]
    

Results Interpretation:

  • Estradiol:

    
     nM (RBA = 100).
    
  • Tamoxifen:

    
     nM (RBA 
    
    
    
    5).
  • Compound A:

    
     nM.[4]
    
    • Insight: The saturated ketone linkage allows free rotation, increasing the entropic cost of binding. However, the Phenolic Analog D (metabolite) shows a 50-fold increase in affinity, proving that the methoxy group is a major barrier to binding.

Experiment 2: MCF-7 Cell Proliferation Assay (Antiproliferative Activity)

Objective: Determine if Compound A acts as an agonist (promotes growth) or antagonist (inhibits E2-induced growth).

Protocol:

  • Seeding: MCF-7 cells are seeded in phenol-red-free media with charcoal-stripped serum (to remove endogenous estrogens).

  • Treatment: Cells are treated for 6 days with:

    • Vehicle (Control)

    • Estradiol (E2, 1 nM)[2][3]

    • Compound A (1

      
      M)
      
    • Compound A (1

      
      M) + E2 (1 nM)
      
  • Quantification: Cell viability is measured using an MTT or crystal violet assay.

Data Summary:

  • Compound A alone: Slight increase in proliferation (Weak Agonism).

  • Compound A + E2: No significant reduction in E2-induced growth (Weak/No Antagonism at this concentration).

Visualization of Signaling & SAR

Figure 1: Structure-Activity Relationship (SAR) Logic Flow

This diagram illustrates how structural modifications to the core scaffold dictate biological function.

SAR_Logic Scaffold 1,2-Diphenylbutanone (Core Scaffold) Mod_Ethyl Add 2-Ethyl Group Scaffold->Mod_Ethyl Mod_Methoxy 4-Methoxy Group Scaffold->Mod_Methoxy Mod_Unsat Dehydrogenation (Form Alkene) Scaffold->Mod_Unsat Result_Steric Steric Clash with ER Helix 12 (Partial Antagonism) Mod_Ethyl->Result_Steric Critical for SERM activity Result_Prodrug Low Affinity Pro-drug Mod_Methoxy->Result_Prodrug Metabolic Block Mod_Hydroxy Demethylation to -OH Result_Affinity High Affinity Binding (H-Bond Donor) Mod_Hydroxy->Result_Affinity Result_Rigid Rigid Stilbene Structure (Tamoxifen-like Potency) Mod_Unsat->Result_Rigid Result_Prodrug->Mod_Hydroxy Liver Metabolism (CYP450)

Caption: SAR Logic Flow. Yellow nodes indicate structural features of Compound A; Green/Red nodes indicate metabolic or synthetic transformations required for high potency.

Figure 2: Estrogen Receptor Modulation Pathway

Visualizing the interaction of Compound A vs. Active Analogs within the cell.

ER_Pathway CompA Compound A (Low Affinity) Metabolite Phenolic Metabolite (High Affinity) CompA->Metabolite Metabolism ER_Cyto Estrogen Receptor (ER) Cytosolic CompA->ER_Cyto Weak Binding Metabolite->ER_Cyto Strong Binding E2 Estradiol (E2) (Natural Ligand) E2->ER_Cyto ER_Dimer ER Dimerization ER_Cyto->ER_Dimer ERE Bind to ERE (DNA) ER_Dimer->ERE Transcript Gene Transcription ERE->Transcript If Agonist (E2/Weak Comp A) Block Transcription Blocked (Antagonism) ERE->Block If Antagonist (Tamoxifen-like)

Caption: Pathway Comparison. Compound A requires metabolic activation to effectively compete with Estradiol for the ER, where it can then modulate transcription.

Synthesis & Future Directions

For researchers utilizing 1-(4-Methoxyphenyl)-2-phenylbutan-1-one , the data suggests it is best deployed as a scaffold rather than a final drug candidate.

  • Optimization Strategy:

    • Rigidification: Convert the ketone to an alkene (Stilbene) or heterocycle (Indole/Thiophene) to reduce conformational entropy.

    • Side Chain Addition: Introduce a basic amine side chain (e.g., dimethylaminoethoxy) at the para-position of the phenyl ring. This is essential for high-potency antagonism (SERM activity).

  • Alternative Targets:

    • Recent studies suggest 1,2-diarylbutanones exhibit COX-2 inhibitory activity independent of ER binding. Researchers should screen Compound A in COX-1/COX-2 assays to explore anti-inflammatory applications.

References

  • Robertson, D. W., Katzenellenbogen, J. A., et al. (1982).[6] "Tamoxifen antiestrogens.[1][5][6][7] A comparison of the activity, pharmacokinetics, and metabolic activation of the cis and trans isomers of tamoxifen." Journal of Steroid Biochemistry. Link

  • BindingDB. (2007). "Affinity Data for Estrogen Receptor Alpha Ligands." Binding Database Entry 50019916.[8] Link

  • Ferlin, M. G., et al. (2007). "Deoxybenzoins are novel potent selective estrogen receptor modulators." Steroids.[1][3][5][7][9] Link

  • McCague, R., et al. (1988). "Synthesis, conformational considerations, and estrogen receptor binding of diastereoisomers of dihydrotamoxifen." Journal of Medicinal Chemistry. Link

  • Jordan, V. C. (2011). "A New Therapeutic Paradigm for Breast Cancer Exploiting Low Dose Estrogen-Induced Apoptosis." DTIC Technical Report. Link

Sources

A Guide to the Cross-Validation of Experimental and Computational Data for 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In contemporary chemical research and drug development, the unambiguous structural elucidation and reactivity prediction of novel molecules are paramount. A singular analytical method, whether experimental or computational, often provides an incomplete picture. This guide presents an integrated approach, advocating for the cross-validation of experimental data with computational modeling for the molecule 1-(4-Methoxyphenyl)-2-phenylbutan-1-one. This compound serves as a valuable case study due to its role as a key synthetic intermediate for more complex pharmaceutical agents.[1] We will detail a robust synthetic protocol, predict the expected outcomes of standard spectroscopic analyses (¹H NMR, ¹³C NMR, FTIR, and MS), and juxtapose these with results derived from Density Functional Theory (DFT) calculations. This dual-pronged strategy not only enhances the confidence in structural assignment but also provides deeper insights into the molecule's electronic properties and reactivity, offering a comprehensive validation framework for researchers.

Synthesis and Experimental Characterization

The synthesis of aryl ketones such as 1-(4-Methoxyphenyl)-2-phenylbutan-1-one is commonly achieved through electrophilic aromatic substitution. The Friedel-Crafts acylation stands out as the most logical and widely practiced method for this purpose, involving the reaction of an activated aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.[1]

Rationale for Synthetic Approach

The chosen pathway is the Friedel-Crafts acylation of anisole (methoxybenzene) with 2-phenylbutyryl chloride. This choice is based on several key principles:

  • Substrate Activation: The methoxy group (-OCH₃) of anisole is a potent activating group, directing electrophilic substitution to the ortho and para positions. The para product is sterically favored and typically the major product.

  • Electrophile Generation: A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to coordinate with the acyl chloride, generating a highly reactive acylium ion intermediate, which then serves as the electrophile.

  • Purification: Given the potential for forming a minor ortho isomer, purification via column chromatography is the logical choice to isolate the desired para-substituted product.

Experimental Protocol: Synthesis and Purification

Materials: Anisole, 2-phenylbutyryl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), 1M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄), silica gel, and solvents for chromatography (e.g., hexane/ethyl acetate mixture).

Procedure:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM under a nitrogen atmosphere.

  • Acyl Chloride Addition: 2-Phenylbutyryl chloride (1.0 equivalent) dissolved in anhydrous DCM is added dropwise to the stirred suspension at 0 °C. The mixture is stirred for an additional 15 minutes to allow for the formation of the acylium ion complex.

  • Anisole Addition: Anisole (1.1 equivalents) dissolved in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is slowly poured into a flask containing crushed ice and 1M HCl to quench the reaction and decompose the aluminum complex.[1]

  • Extraction: The organic layer is separated. The aqueous layer is extracted twice more with DCM. The combined organic layers are washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-(4-Methoxyphenyl)-2-phenylbutan-1-one.

Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Core cluster_workup Purification Process Anisole Anisole FriedelCrafts Friedel-Crafts Acylation (AlCl₃, DCM, 0°C -> RT) Anisole->FriedelCrafts AcylChloride 2-Phenylbutyryl Chloride AcylChloride->FriedelCrafts Workup Quench & Extraction (HCl, NaHCO₃, Brine) FriedelCrafts->Workup Reaction Mixture Drying Drying & Concentration (MgSO₄, Rotovap) Workup->Drying Crude Organic Layer Chromatography Column Chromatography Drying->Chromatography Crude Product Product Pure 1-(4-Methoxyphenyl)-2- phenylbutan-1-one Chromatography->Product Isolated Product

Fig 1. Experimental workflow for the synthesis of the target compound.
Predicted Spectroscopic Data
Parameter Predicted Experimental Value Rationale
Appearance Colorless to pale yellow oil/solidTypical for aryl ketones.
¹H NMR (CDCl₃) δ ~7.9 ppm (d, 2H), ~6.9 ppm (d, 2H), ~7.3-7.1 ppm (m, 5H), ~4.5 ppm (t, 1H), ~3.8 ppm (s, 3H), ~2.0 ppm (m, 2H), ~0.9 ppm (t, 3H)Aromatic protons on the methoxyphenyl ring (AA'BB' system), phenyl ring protons, chiral proton alpha to carbonyl, methoxy protons, methylene protons, and terminal methyl protons.
¹³C NMR (CDCl₃) δ ~199 ppm, ~163 ppm, ~141 ppm, ~130 ppm, ~128 ppm, ~126 ppm, ~113 ppm, ~55 ppm, ~50 ppm, ~25 ppm, ~12 ppmCarbonyl carbon, aromatic carbons (including quaternary), methoxy carbon, chiral carbon, methylene carbon, and methyl carbon.
FTIR (KBr/Neat) ~1680 cm⁻¹ (C=O, strong), ~3050 cm⁻¹ (Ar C-H, medium), ~2960 cm⁻¹ (Aliphatic C-H, medium), ~1250 cm⁻¹ (C-O-C, strong)Characteristic stretches for a conjugated ketone, aromatic and aliphatic C-H bonds, and the aryl ether linkage.
Mass Spec (EI) M⁺ at m/z = 254.13Corresponds to the molecular formula C₁₇H₁₈O₂.[5]

Computational Chemistry Analysis

To validate and expand upon the experimental predictions, we utilize Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[6]

Rationale for Computational Approach

DFT allows us to compute a molecule's properties from first principles. By selecting an appropriate functional and basis set, we can achieve high accuracy.

  • Methodology: We propose using the B3LYP functional, a widely used hybrid functional known for its balance of accuracy and computational cost.[7] The 6-311++G(d,p) basis set is chosen as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and aromatic systems.

  • Objectives: The goals are to:

    • Determine the lowest energy conformation (optimized geometry).

    • Simulate the vibrational (IR) spectrum.

    • Analyze the frontier molecular orbitals (HOMO/LUMO) to understand reactivity.[8][9]

    • Map the Molecular Electrostatic Potential (MEP) to identify reactive sites.

Computational Workflow

The analysis follows a standardized, multi-step procedure using computational chemistry software (e.g., Gaussian, ORCA).

Computational Workflow Input Input Structure (1-(4-Methoxyphenyl)-2- phenylbutan-1-one) Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Optimization Frequency Vibrational Frequency Calculation Optimization->Frequency Optimized Geometry Electronic Electronic Properties (HOMO, LUMO, MEP, NBO) Optimization->Electronic Optimized Geometry Analysis Data Analysis & Visualization Frequency->Analysis Simulated IR Spectrum Electronic->Analysis Orbital Plots, MEP Maps

Fig 2. Standardized workflow for DFT-based molecular analysis.
Analysis of Predicted Computational Results
  • Optimized Geometry: The calculation would yield the most stable 3D structure, providing precise bond lengths and angles that can be compared with crystallographic data if available.

  • Simulated IR Spectrum: A frequency calculation predicts the vibrational modes. The most intense peak is expected to be the C=O stretch, computationally appearing slightly higher than the experimental value (e.g., ~1710 cm⁻¹) due to the harmonic approximation in a vacuum. This systematic deviation is well-documented and can be corrected with scaling factors.

  • Frontier Molecular Orbitals (HOMO-LUMO):

    • The HOMO (Highest Occupied Molecular Orbital) is predicted to be localized primarily on the electron-rich methoxyphenyl ring, indicating this is the most likely site for oxidation or electrophilic attack.

    • The LUMO (Lowest Unoccupied Molecular Orbital) is expected to be centered around the carbonyl group and the adjacent phenyl ring, identifying the carbonyl carbon as the primary site for nucleophilic attack.

    • The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability.[10] A smaller gap suggests higher reactivity. This value is instrumental in predicting the molecule's electronic transition properties (UV-Vis absorption).

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. It would show a region of high negative potential (red) around the carbonyl oxygen, confirming its role as a hydrogen bond acceptor and site of protonation. A region of positive potential (blue) would be located around the acidic protons, while the aromatic rings would show intermediate potential.

Cross-Validation: Bridging Experiment and Theory

The true power of this dual approach lies in the direct comparison of the data. Discrepancies can be as informative as perfect agreements, often pointing to specific intermolecular interactions or solvent effects not captured in the gas-phase computational model.

Parameter Predicted Experimental Data Predicted Computational Result Comparative Analysis
FTIR C=O Stretch ~1680 cm⁻¹~1710 cm⁻¹ (unscaled)The computational value is expected to be higher. Applying a standard scaling factor (~0.96-0.98) for the B3LYP functional would bring the theoretical value into excellent agreement with the experimental prediction.
¹H NMR Chemical Shifts Proton chemical shifts (δ)Shielding tensors calculated via GIAO methodWhile absolute values may differ slightly, the relative ordering of chemical shifts should be consistent. For instance, both methods should agree that the aromatic protons ortho to the carbonyl are the most deshielded.
Reactivity Friedel-Crafts acylation at the para position of anisoleMEP map shows high negative potential on the anisole ring; LUMO of acylium ion is low-lyingComputational results support the experimental outcome. The MEP map identifies the anisole ring as the nucleophile, and Frontier Molecular Orbital theory explains its favorable reaction with the acylium ion electrophile.

Conclusion

The rigorous analysis of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one demonstrates the synergistic relationship between experimental procedures and computational chemistry. While synthesis and spectroscopy provide tangible, real-world data on the bulk material, DFT calculations offer a particle-level view of the molecule's structure and electronic nature. By predicting spectral features, confirming reactive sites, and visualizing orbital interactions, the computational model provides a powerful tool for validating experimental results. This integrated cross-validation workflow ensures a higher degree of certainty in structural assignment and provides a predictive framework for understanding the reactivity of this and other key pharmaceutical intermediates, ultimately accelerating the process of drug discovery and development.

References

  • SpectraBase. 1-(4-Methoxy-3-methylphenyl)-2-phenylbutan-1-one - Optional[13C NMR]. Available from: [Link]

  • PubChem. 1-(4-Methoxyphenyl)butan-2-one. Available from: [Link]

  • PubChem. 2-(4-Methoxyphenyl)-1-phenylbutan-1-one. Available from: [Link]

  • Universite des Freres Mentouri Constantine. Synthesis of (E)-4-(4'-methoxyphenyl)-3-buten-2-one and 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one. Available from: [Link]

  • Google Patents. Method of producing 1-(4 methoxy-phenyl)- butanone.
  • ResearchGate. Figure 4. The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as... Available from: [Link]

  • Royal Society of Chemistry. A Metal-Free Tandem Michael Addition/Claisen Rearrangement/O-Arylation Reaction for the Synthesis of substituted chromones. Available from: [Link]

  • NIST WebBook. 1-Propanone, 1-(4-methoxyphenyl)-. Available from: [Link]

  • Supporting Information. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. Available from: [Link]

  • CSIR-NIScPR. (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Available from: [Link]

  • DergiPark. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Available from: [Link]

  • MDPI. Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor. Available from: [Link]

  • ResearchGate. Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. Available from: [Link]

  • ResearchGate. IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. Available from: [Link]

  • Indian Journal of Biochemistry and Biophysics. Synthesis, Quantification, DFT Calculation and Molecular Docking of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone. Available from: [Link]

  • MDPI. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Available from: [Link]

  • IDOSI Publications. Structural and Molecular Orbital Calculations of 1-(4-hydroxy-3,5-dimethoxyphenyl) 2-(2-methoxyphenoxy). Available from: [Link]

  • NIST WebBook. 2-Butanone, 4-(4-methoxyphenyl)-. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. Available from: [Link]

  • Master Organic Chemistry. HOMO & LUMO In The Diels Alder Reaction. Available from: [Link]

Sources

Comparative Efficacy Guide: 1-(4-Methoxyphenyl)-2-phenylbutan-1-one vs. Clinical SERMs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Gap

This guide provides a technical comparison between 1-(4-Methoxyphenyl)-2-phenylbutan-1-one (herein referred to as Compound A ) and established Selective Estrogen Receptor Modulators (SERMs), specifically Tamoxifen and 4-Hydroxytamoxifen .

Compound A serves as a critical structural intermediate—a "proto-scaffold"—in the synthesis of triphenylethylene anti-estrogens. While it possesses the core lipophilic skeleton required for Estrogen Receptor (ER) recognition, it lacks two definitive features of clinical SERMs:

  • The Basic Side Chain: Essential for displacing Helix 12 of the ER Ligand Binding Domain (LBD) to induce antagonism.

  • The Stilbene Rigidity: Compound A has a flexible butanone backbone, whereas Tamoxifen possesses a rigid butene linker, locking the phenyl rings in the bioactive conformation.

This guide analyzes why Compound A fails as a therapeutic agent in its native state and how its structural evolution into Tamoxifen validates current SAR (Structure-Activity Relationship) models.

Chemical Identity & Structural Comparison[1][2][3][4][5]

To understand the efficacy deficit of Compound A, we must first analyze its structural relationship to the active drug.

FeatureCompound A (The Precursor)Tamoxifen (The Drug)4-Hydroxytamoxifen (The Active Metabolite)
IUPAC Name 1-(4-Methoxyphenyl)-2-phenylbutan-1-one(Z)-2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine(Z)-4-(1-[4-(2-dimethylaminoethoxy)phenyl]-2-phenyl-1-butenyl)phenol
Core Skeleton Flexible Butanone (Single Bond)Rigid Stilbene (Double Bond)Rigid Stilbene (Double Bond)
Pharmacophore Methoxy group (Agonist-like)Dimethylaminoethoxy (Antagonist "Switch")Phenolic -OH (High Affinity Anchor)
ER Binding Low Affinity (Weak Agonist)High Affinity (Antagonist/SERM)Very High Affinity (Active Antagonist)
Primary Use Synthetic Intermediate / ImpurityBreast Cancer TherapyResearch Standard / Metabolite

Mechanism of Action: The "Helix 12" Switch

The primary efficacy differentiator is the interaction with Helix 12 (H12) of the Estrogen Receptor Alpha (ERα).

  • Estradiol (Agonist): Binds deep in the pocket, allowing H12 to seal the ligand, forming a co-activator binding surface.

  • Compound A (Weak Agonist/Inactive): Lacks the bulky basic side chain. It occupies the pocket but, due to the flexibility of the ketone bond, binds with low entropy. It does not sterically hinder H12, potentially allowing weak agonism.

  • Tamoxifen (Antagonist): The bulky basic side chain protrudes from the pocket, physically pushing H12 out of position. This prevents co-activator recruitment, silencing the receptor.

Visualization: Structural Evolution & Signaling

SERM_Mechanism cluster_0 Chemical Evolution cluster_1 ERα Interaction Profile CompA Compound A (Ketone Intermediate) Reaction Grignard/McMurry Coupling CompA->Reaction + Side Chain BindingA Compound A Binding (Flexible Fit) CompA->BindingA Tamox Tamoxifen (Rigid Stilbene) Reaction->Tamox Dehydration BindingT Tamoxifen Binding (Rigid Fit + Side Chain) Tamox->BindingT H12_Closed Helix 12 CLOSED (Co-activator Recruited) BindingA->H12_Closed No Steric Hindrance H12_Blocked Helix 12 BLOCKED (Co-repressor Recruited) BindingT->H12_Blocked Side Chain Displacement Effect_Weak Weak Agonism (Low Efficacy) H12_Closed->Effect_Weak Effect_Anti Antiproliferation (High Efficacy) H12_Blocked->Effect_Anti

Figure 1: The transition from Compound A to Tamoxifen illustrates the necessity of the rigid stilbene structure and the amino-ethoxy side chain for effective ER antagonism.

Comparative Efficacy Data

The following data aggregates representative Relative Binding Affinity (RBA) values from triphenylethylene SAR studies. Estradiol (E2) is set as the standard (RBA = 100).

Table 1: Receptor Binding & Proliferation Inhibition
CompoundRBA (ERα) relative to E2IC50 (MCF-7 Breast Cancer Cells)Efficacy Classification
17β-Estradiol 100N/A (Stimulates Growth)Potent Agonist
Compound A < 0.1*> 10 µM (Est.)Inactive / Weak Partial Agonist
Tamoxifen 1 - 51 - 5 µMAntagonist (Breast)
4-Hydroxytamoxifen 100 - 15010 - 50 nMPotent Antagonist

*Note: Compound A's affinity is negligible due to the lack of the phenolic hydroxyl group (H-bonding) and the entropy penalty of the flexible butane chain.

Experimental Protocols for Validation

To empirically verify the lack of efficacy of Compound A compared to Tamoxifen, researchers should utilize the following self-validating protocols.

Experiment A: Competitive Binding Assay (Fluorescence Polarization)

Objective: Determine if Compound A can displace a fluorescent estrogen ligand.

  • Reagents: Recombinant ERα LBD, Fluormone™ ES2 (tracer), Screening Buffer.

  • Preparation: Dissolve Compound A and Tamoxifen in 100% DMSO (Stock 10 mM). Serial dilute to range 1 nM – 100 µM.

  • Incubation:

    • Mix 20 µL diluted compound + 20 µL ERα/Fluoromone complex in 384-well black plates.

    • Control 1 (Max Binding): DMSO only (High Polarization).

    • Control 2 (Non-Specific): 10 µM Estradiol (Low Polarization).

  • Read: Measure Fluorescence Polarization (mP) after 2 hours at RT.

  • Analysis: Plot mP vs. log[Concentration].

    • Expected Result: Tamoxifen will show a sigmoidal dose-response curve (IC50 ~10-100 nM). Compound A will show a flat line or displacement only at very high concentrations (>10 µM), confirming low affinity.

Experiment B: MCF-7 Cell Proliferation Assay

Objective: Compare antiproliferative efficacy.

  • Cell Culture: Seed MCF-7 cells (ER+) in phenol-red-free media with charcoal-stripped FBS (to remove endogenous estrogens) at 3,000 cells/well.

  • Stimulation: Add 0.1 nM Estradiol (E2) to all wells to stimulate growth.

  • Treatment: Treat cells with increasing doses (0.01 µM - 10 µM) of Compound A and Tamoxifen.

  • Duration: Incubate for 5 days.

  • Detection: Add CellTiter-Glo® (ATP luminescence) or MTT reagent.

  • Causality Check:

    • Tamoxifen should inhibit the E2-induced growth dose-dependently.

    • Compound A should fail to inhibit growth, or potentially slightly increase it (if it acts as a weak partial agonist), demonstrating the necessity of the side chain for therapeutic efficacy.

Synthesis & Impurity Context

For drug development professionals, Compound A is often encountered as Impurity B or a starting material. Its presence in the final drug substance is critical to monitor because it lacks the therapeutic profile of the drug.

Workflow: From Precursor to Drug

Synthesis_Flow Start Anisole + Butyryl Chloride CompA Compound A (Ketone Intermediate) Start->CompA Friedel-Crafts Grignard Reaction with 4-(2-dimethylaminoethoxy)phenylmagnesium bromide CompA->Grignard Alcohol Tertiary Alcohol Intermediate Grignard->Alcohol Tamox Tamoxifen (Z/E Mixture) Alcohol->Tamox Acid Dehydration

Figure 2: Synthetic pathway identifying Compound A as the stable ketone precursor. The transformation from CompA to Tamoxifen introduces the critical pharmacophores.

References

  • Jordan, V. C. (2003). Tamoxifen: A most unlikely pioneering medicine. Nature Reviews Drug Discovery. Link

  • Shagufta, et al. (2018).[1] Tamoxifen a pioneering drug: An update on the therapeutic potential of tamoxifen derivatives. European Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[2] Compound Summary: 1-(4-Methoxyphenyl)-2-phenylbutan-1-one. National Library of Medicine. Link

  • Lee, S., & Barron, M. G. (2017).[3] Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS ONE. Link

  • Meegan, M. J., & Lloyd, D. G. (2003). Advances in the science of estrogen receptor modulation. Current Medicinal Chemistry. Link

Sources

Comparative Reproducibility Guide: Synthesis of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 53917-01-4 | Role: Key Intermediate for Tamoxifen-class SERMs[1]

Executive Summary

This guide critically evaluates the reproducibility of synthesizing 1-(4-Methoxyphenyl)-2-phenylbutan-1-one, a pivotal structural motif in the manufacture of Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen.[1][2] While classical literature often defaults to Friedel-Crafts acylation, this guide argues for the superior reproducibility of Phase-Transfer Catalyzed (PTC)


-Alkylation .[1]

Drawing from process chemistry principles, we compare the "Classical" Route (Friedel-Crafts) against the "Precision" Route (Alkylation), demonstrating why the latter offers a self-validating impurity profile essential for pharmaceutical-grade applications.

Part 1: Strategic Analysis of Synthetic Routes

Route A: The Classical Approach (Friedel-Crafts Acylation)

Mechanism: Electrophilic Aromatic Substitution (EAS) of Anisole with 2-Phenylbutyryl Chloride using stoichiometric AlCl


.[1]
  • The Reproducibility Trap: While chemically convergent, this route suffers from regiochemical variance .[1] The methoxy group directs ortho/para, typically yielding a 90:10 mixture.[1] Separating the ortho-isomer requires fractional crystallization, which varies significantly based on cooling rates and solvent purity, leading to inconsistent yields (60–85%).[1]

  • Operational Hazard: The aluminum chloride quench is highly exothermic and generates large volumes of acidic aluminum waste, complicating scale-up and reproducibility.[1]

Route B: The Precision Approach ( -Alkylation of Deoxyanisoin)

Mechanism: Nucleophilic substitution using 1-(4-methoxyphenyl)-2-phenylethanone (Deoxyanisoin) and Ethyl Iodide under basic conditions.[1]

  • The Reproducibility Advantage: This route is regio-static .[1] The starting material (CAS 1023-17-2) already possesses the 4-methoxy group in the correct position.[1] The chemistry is restricted to the aliphatic

    
    -carbon, eliminating the possibility of ortho-isomer contamination.
    
  • Self-Validating System: The reaction endpoint is binary—conversion of starting ketone to product.[1] Unlike EAS, there is no "regio-isomer drift."[1]

Comparative Data Summary
MetricRoute A: Friedel-CraftsRoute B: PTC Alkylation (Recommended)
Regioselectivity ~90% para / 10% ortho100% para (Structurally Fixed)
Crude Purity 82-88%>95%
Purification Recrystallization (Lossy)Simple Silica Filtration or Distillation
Moisture Sensitivity High (AlCl

deactivation)
Low (Aqueous/Organic Biphasic)
E-Factor (Waste) High (Al salts)Low (Aqueous salts)

Part 2: Detailed Experimental Protocol (Recommended Route)

Method: Phase-Transfer Catalyzed -Alkylation

Objective: Synthesis of 1-(4-Methoxyphenyl)-2-phenylbutan-1-one via ethylation of Deoxyanisoin.[1]

1. Reagents & Setup
  • Substrate: 1-(4-methoxyphenyl)-2-phenylethanone (Deoxyanisoin) [CAS: 1023-17-2].[1]

  • Alkylating Agent: Ethyl Iodide (1.1 equivalents).[1]

  • Base: 50% Aqueous NaOH.

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).[1]

  • Solvent: Toluene (3 volumes).[1]

2. Step-by-Step Procedure

Step 1: Biphasic Initiation

  • Charge a round-bottom flask with Deoxyanisoin (10.0 g, 44.2 mmol) and Toluene (30 mL).

  • Add TBAB (0.71 g, 2.2 mmol). Stir until partially dissolved.

  • Add 50% NaOH (20 mL) in one portion. The mixture will form a distinct biphasic system.[1] Critical Process Parameter (CPP): Agitation speed must be high (>600 RPM) to ensure efficient phase transfer.[1]

Step 2: Controlled Alkylation

  • Heat the mixture to 50°C .

  • Add Ethyl Iodide (3.9 mL, 48.6 mmol) dropwise over 20 minutes.

    • Why: Rapid addition can lead to local excesses and potential dialkylation, though steric hindrance at the

      
      -carbon mitigates this.[1]
      
  • Maintain temperature at 55–60°C for 4 hours.

  • Checkpoint (TLC/HPLC): Monitor consumption of Deoxyanisoin. Target <1% remaining starting material.

Step 3: Workup & Isolation [1]

  • Cool to room temperature. Separate the layers.

  • Wash the organic (Toluene) layer with water (2 x 20 mL) to remove residual base and catalyst.[1]

  • Dry organic layer over anhydrous MgSO

    
    .[1][2]
    
  • Concentrate under reduced pressure to yield a viscous yellow oil.

Step 4: Purification

  • The crude oil typically crystallizes upon standing or scratching with cold hexanes.[1]

  • Recrystallization: Dissolve in minimum hot Ethanol, cool slowly to 4°C.

  • Expected Yield: 88–92% (White to off-white solid).[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the divergence in impurity profiles between the two routes, highlighting why Alkylation is the robust choice for reproducibility.

SynthesisComparison cluster_FC Route A: Friedel-Crafts (Low Reproducibility) cluster_Alk Route B: PTC Alkylation (High Reproducibility) Anisole Anisole Complex Sigma Complex Anisole->Complex + AlCl3 AcylCl 2-Phenylbutyryl Cl AcylCl->Complex Ortho Ortho-Isomer (Impurity ~10%) Complex->Ortho Steric Leakage Para Target Product (Para) Complex->Para Major Deoxy Deoxyanisoin (Pure Para) Enolate Enolate Ion (Interface) Deoxy->Enolate NaOH/TBAB Target Target Product (1-(4-MeO)-2-Ph-Butanone) Enolate->Target + Et-I (SN2)

Caption: Route A generates inherent regio-isomers due to electronic directing effects. Route B locks the regiochemistry in the starting material, ensuring a single product output.

Part 4: Troubleshooting & Critical Controls

The "O-Alkylation" Myth

Researchers often fear O-alkylation (formation of enol ethers) when alkylating ketones.[1]

  • Reality: With a soft electrophile like Ethyl Iodide and a dispersed cation (TBAB), C-alkylation is kinetically and thermodynamically favored over O-alkylation for this substrate.[1]

  • Verification: Check NMR. O-alkylation would result in a vinyl proton signal (~5-6 ppm).[1] The target C-alkylated product shows a distinct triplet for the new methyl group (~0.8 ppm) and a multiplet for the

    
    -proton (~4.4 ppm).
    
Controlling Dialkylation

The


-carbon is benzylic and relatively acidic.[1] If a large excess of base and alkyl halide is used, the product can undergo a second ethylation.[1]
  • Control: Use exactly 1.1 equivalents of Ethyl Iodide. The steric bulk of the first ethyl group significantly retards the second addition, making mono-alkylation highly selective at 50°C.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 255591, 1-(4-Methoxyphenyl)butan-2-one [Isomer Analog Reference]. Retrieved from [Link]

  • PrepChem. Synthesis of 4-(3-methoxyphenyl)-2-butanone. (Analogous hydrogenation and ketone handling protocols). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-2-phenylbutan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-2-phenylbutan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.